4-Methyl-6-sulfanylpyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQBNQXRFQZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-6-sulfanylpyrimidin-2-ol tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 4-Methyl-6-sulfanylpyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric landscape of this compound, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental principles with field-proven insights to explore the complex interplay between structure, environment, and stability. We will dissect the possible tautomeric forms, the factors governing their equilibrium, and the analytical methodologies required for their characterization. The implications of this tautomeric behavior on physicochemical properties and biological activity are discussed, offering a critical perspective for drug design and development.
Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug development.[1] Tautomers, while possessing the same molecular formula, differ in the position of a proton and the location of a double bond. This seemingly subtle structural variance can drastically alter a molecule's physicochemical properties, including its lipophilicity, solubility, pKa, and hydrogen bonding capacity. Consequently, different tautomers of the same drug molecule can exhibit vastly different pharmacological and pharmacokinetic profiles.
For nitrogen-containing heterocycles like pyrimidines, which form the backbone of numerous therapeutic agents and natural nucleobases, understanding tautomerism is not merely academic—it is a prerequisite for rational drug design.[2][3] The two most prevalent forms of tautomerism in this class of compounds are:
-
Amide-Imidic Acid (Keto-Enol) Tautomerism: Involves the interconversion between a carbonyl group (keto form) and a hydroxyl group adjacent to a double bond (enol form).[4][5][6]
-
Thioamide-Thioimidic Acid (Thione-Thiol) Tautomerism: The sulfur analog of the above, involving equilibrium between a thiocarbonyl group (thione form) and a sulfanyl group adjacent to a double bond (thiol form).[7][8][9]
The molecule this compound presents a particularly interesting case, as it contains functional groups capable of both keto-enol and thione-thiol tautomerism, leading to a complex equilibrium of multiple species. This guide will elucidate the stability and predominance of these forms under various conditions.
The Tautomeric Landscape of this compound
The nominal structure "this compound" represents only one of several possible tautomers. The presence of hydroxyl (-OH) and sulfanyl (-SH) groups allows for proton migration to the ring nitrogens, creating keto (C=O) and thione (C=S) functionalities. This results in four primary tautomeric forms.
Figure 1: The four primary tautomers of this compound.
The relative stability and population of these tautomers are not fixed but are dictated by a combination of intrinsic electronic factors and external environmental conditions.
Factors Governing Tautomeric Equilibrium and Stability
The predominance of a specific tautomer is the result of a delicate balance of competing energetic factors. Understanding these factors is key to predicting and controlling the tautomeric composition of a sample.
Solvent Effects: The Dominant Environmental Factor
The polarity of the solvent plays a paramount role in shifting the tautomeric equilibrium.[10][11][12]
-
Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. For pyrimidine derivatives, the keto and thione forms are significantly more polar than their enol and thiol counterparts.[7][8][13] Therefore, in aqueous and other polar media, the Thione-Keto form (T4) is expected to be the overwhelmingly predominant species. This stabilization is a well-documented phenomenon for related compounds like 2-mercaptopyrimidine and pyridin-4-one.[7][12]
-
Nonpolar Solvents (e.g., Chloroform, Dioxane, Cyclohexane): In these environments, the less polar thiol and enol forms are favored.[7][8] Self-association through hydrogen bonding can still favor the thione/keto forms, but at very dilute concentrations in nonpolar solvents, the Thiol-Enol form (T1) may become more significant.[13]
Intrinsic Stability (Gas Phase)
In the absence of solvent, the relative stability of tautomers is governed by factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[14][15] Computational studies on similar systems, such as 2-hydroxypyridine, have shown that the hydroxy (enol) form can be more stable in the gas phase.[14] However, for 2-mercaptopyridines and 2-mercaptopyrimidines, the thiol form is generally found to be more stable in the gas phase.[8][16] For the target molecule, quantum chemical calculations would be necessary to definitively determine the intrinsic stability order, but it is plausible that the Thiol-Enol (T1) or Thiol-Keto (T3) forms are the most stable in a vacuum.
pH and Ionization
The pH of the medium determines the ionization state of the molecule, which in turn influences the tautomeric equilibrium.[17] The pyrimidine ring contains basic nitrogen atoms, and the hydroxyl/thiol groups are acidic.
-
Acidic Conditions: Protonation is likely to occur at one of the ring nitrogens, and the positive charge will influence the electron distribution, potentially shifting the equilibrium.
-
Basic Conditions: Deprotonation of the N-H protons in the Thione-Keto form (or the OH/SH protons in other forms) will generate an anionic species. The resulting anion is often a resonance-stabilized hybrid, but its structure is most representative of the deprotonated keto/thione forms.
Concentration and Self-Association
In solution, particularly at higher concentrations, molecules like mercaptopyrimidines can self-associate into dimers, primarily through N-H···S=C or N-H···O=C hydrogen bonds.[7][13] This dimerization strongly favors the thione and keto tautomers.[8] As a solution is diluted, these dimers dissociate, which can shift the equilibrium towards the monomeric thiol/enol forms.[13]
Analytical Characterization of Tautomers
No single technique can fully elucidate a complex tautomeric system. A multi-faceted analytical approach is required to identify the species present and quantify their equilibrium.
Spectroscopic Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing tautomers in solution.[18] Key diagnostic signals include the chemical shifts of exchangeable protons (N-H vs. O-H vs. S-H) and the chemical shifts of the ring carbons (¹³C NMR), particularly C2 and C6, which are highly sensitive to whether they are part of a C=S/C=O or C-SH/C-OH bond.[18]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a unique chromophore and will exhibit a distinct UV-Vis absorption spectrum.[19] The π → π* transitions in the thione (C=S) and keto (C=O) forms typically occur at different wavelengths than those in the thiol and enol forms. This technique is exceptionally well-suited for studying shifts in equilibrium as a function of solvent polarity.[7][8]
-
Infrared (IR) Spectroscopy: IR can provide direct evidence for specific functional groups. Strong absorption bands corresponding to C=O (around 1650-1700 cm⁻¹) and C=S (around 1100-1250 cm⁻¹) stretching vibrations are indicative of the keto and thione forms, while the absence of these and the presence of broad O-H or sharp S-H bands would suggest the enol and thiol forms.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for modern tautomerism studies.[14][15][20] These methods can:
-
Calculate the relative energies of all possible tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[21][22]
-
Predict spectroscopic properties (NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to confirm structural assignments.
-
Elucidate the transition states between tautomers, providing insight into the kinetics of their interconversion.[21]
X-Ray Crystallography
X-ray crystallography provides unambiguous proof of the tautomeric structure present in the solid state.[23] For most pyrimidine derivatives with these functionalities, the crystal structure reveals the more polar, hydrogen-bonded keto and/or thione forms.[2]
Experimental & Computational Protocols
To ensure a self-validating and reproducible research workflow, the following protocols are recommended.
Protocol: UV-Vis Spectroscopic Analysis of Solvent-Dependent Tautomerism
Figure 2: Workflow for UV-Vis analysis of tautomerism.
Causality: The choice of solvents with a wide range of polarities is critical. By observing the systematic shift in the absorption maximum (λ_max), one can directly correlate the stabilization of specific tautomers with the solvent environment. The highly polar thione-keto form is expected to show a bathochromic (red) shift in more polar solvents.
Workflow: Computational Stability Analysis
Figure 3: Workflow for computational tautomer analysis.
Causality: This workflow systematically determines both the intrinsic stability (gas phase) and the environmentally-influenced stability (solvated). The B3LYP functional with a large basis set provides a reliable balance of accuracy and computational cost for such systems.[20] Comparing the gas-phase and solvated results directly quantifies the stabilizing effect of the solvent on each tautomer.
Implications for Drug Development and Medicinal Chemistry
The tautomeric state of this compound is not a trivial detail; it is a critical determinant of its potential as a drug candidate.
-
Target Recognition: The predominant Thione-Keto tautomer (T4) presents a different set of hydrogen bond donors (two N-H groups) and acceptors (C=O and C=S groups) compared to the Thiol-Enol form (T1). This directly impacts how the molecule fits into a protein's active site. A drug designed based on the incorrect tautomer will likely fail due to poor binding affinity.
-
Physicochemical Properties (ADME): The highly polar Thione-Keto form will have higher water solubility but lower membrane permeability compared to the less polar tautomers. This balance is crucial for oral bioavailability. Understanding which tautomer predominates in aqueous physiological environments is essential for predicting a drug's ADME profile.
-
Chemical Stability: The thiol (-SH) group is susceptible to oxidation, potentially forming disulfides.[7][8][13] The predominance of the thione (C=S) tautomer in most relevant conditions significantly reduces this liability, enhancing the molecule's shelf-life and metabolic stability.
Table 1: Predicted Property Differences Between Dominant Tautomers
| Property | Thiol-Enol Form (T1) | Thione-Keto Form (T4) | Implication for Drug Development |
| Polarity | Lower | Higher | Affects solubility and membrane permeability. |
| H-Bond Donors | -OH, -SH | Two N-H | Drastically changes receptor binding profile. |
| H-Bond Acceptors | Ring Nitrogens | C=O, C=S | Drastically changes receptor binding profile. |
| Aqueous Solubility | Lower | Higher | Higher solubility is often desired for formulation. |
| Lipophilicity (LogP) | Higher | Lower | Affects ability to cross cell membranes. |
| Oxidative Stability | Lower (thiol is labile) | Higher (thione is more stable) | Crucial for chemical and metabolic stability. |
Conclusion
The tautomerism of this compound is a complex but predictable phenomenon governed by well-established chemical principles. While it can exist in at least four distinct tautomeric forms, the evidence from analogous systems strongly suggests that the Thione-Keto form is the most stable and predominant species in polar environments , including aqueous physiological conditions and the solid state. The less polar Thiol-Enol form may only be present in significant quantities in dilute, nonpolar solutions.
For researchers in drug development, a thorough understanding and characterization of this tautomeric equilibrium are imperative. It directly influences the molecule's biological activity, stability, and pharmacokinetic properties. The application of a combined analytical and computational approach, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of this and other promising heterocyclic scaffolds, paving the way for more rational and successful drug design.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical considerations for the crystal structure analysis of 4-methyl-6-sulfanylpyrimidin-2-ol. As a Senior Application Scientist, the following sections synthesize technical protocols with the underlying scientific principles, offering a robust framework for researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and a precise understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2]
Introduction: The Significance of Pyrimidine Scaffolds and the Tautomerism Challenge
Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in a multitude of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][3][4][5] The precise spatial arrangement of atoms in these molecules dictates their physicochemical properties and their interactions with biological targets. Therefore, elucidating the crystal structure of novel pyrimidine derivatives like this compound is a critical step in the drug discovery pipeline.
A key feature of this and related molecules is the phenomenon of tautomerism, which can significantly impact the observed crystal structure.[6][7] this compound can exist in several tautomeric forms, primarily the thione-thiol and lactam-lactim forms. The predominance of a particular tautomer is influenced by environmental factors such as the solvent used for crystallization and whether the molecule is in solution or in the solid state.[3][6][7] Computational studies on related 2-mercaptopyrimidines have shown that while the thiol form may be more stable in the gas phase, the thione form is often favored in aqueous solutions and the solid state.[3][8][9]
Tautomeric Landscape of this compound
The potential tautomers of this compound are illustrated below. Understanding these forms is crucial, as the crystallized form will be the most stable tautomer under the specific crystallization conditions.
Caption: Potential tautomeric forms of this compound.
Experimental and Computational Workflow for Structure Elucidation
A multi-faceted approach combining synthesis, crystallization, X-ray diffraction, and computational modeling is essential for a thorough analysis.
Caption: Integrated workflow for crystal structure analysis.
Protocol for Synthesis: A common route to this class of compounds involves the condensation of a β-dicarbonyl compound (or a related precursor) with thiourea. For this compound, a plausible synthesis could involve the reaction of ethyl acetoacetate with thiourea in the presence of a base like sodium ethoxide.
Protocol for Crystallization:
-
Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide, and mixtures with water) to find a solvent system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
The quality of the single crystal is paramount for successful X-ray diffraction analysis.[1]
SC-XRD provides the definitive three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[1][10]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
PXRD is a valuable complementary technique used to analyze the bulk sample, confirming that the single crystal is representative of the bulk material and to identify any potential polymorphism.
Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the different tautomers in the gas phase and in the presence of a solvent continuum model.[8][9] This provides a theoretical basis for understanding which tautomer is likely to be observed in the crystal structure.
Anticipated Structural Features and Comparative Analysis
While the specific crystal structure of this compound is not yet reported, we can anticipate its key structural features by examining related pyrimidine derivatives.
Hydrogen Bonding and Supramolecular Assembly: The presence of N-H, O-H, and S-H/C=S groups suggests that hydrogen bonding will be a dominant intermolecular interaction. Based on related structures, we can predict the formation of hydrogen-bonded dimers or chains.[4][5][11] For instance, the lactam-thione tautomer would likely form N-H···O or N-H···S hydrogen bonds.
Caption: Predicted hydrogen bonding motifs for the lactam-thione tautomer.
Comparative Crystallographic Data: The following table summarizes key crystallographic parameters from related pyrimidine structures to provide context for what might be expected for this compound.
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine | Triclinic | P-1 | C-H···N | [12] |
| (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile | Monoclinic | P2₁/c | N-H···O, N-H···N | [13] |
| methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Monoclinic | P2₁/n | N-H···O, N-H···S, C-H···O | [11] |
| 4,6-Dihydroxy-2-mercaptopyrimidine | Data available | CCDC 755263 | O-H···O, O-H···S, N-H···O, N-H···S | [14] |
Conclusion
The crystal structure analysis of this compound is a multifaceted process that requires careful consideration of its tautomeric nature. A combination of meticulous experimental work, including synthesis, crystallization, and X-ray diffraction, coupled with computational analysis, will provide a comprehensive understanding of its solid-state structure. The insights gained from this analysis are invaluable for drug development professionals, enabling a deeper understanding of the molecule's properties and its potential for interaction with biological targets. The methodologies and comparative data presented in this guide offer a robust framework for researchers embarking on the structural elucidation of this and related pyrimidine derivatives.
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Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. National Institutes of Health. Available at: [Link]
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A Spectroscopic and Methodological Guide to the ¹H and ¹³C NMR Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol
An In-depth Technical Guide
Abstract
Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, necessitating robust analytical methods for their structural characterization. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-6-sulfanylpyrimidin-2-ol. In the absence of readily available, specific spectral data for this compound, this document serves as a predictive framework and a methodological protocol for researchers. We delve into the critical influence of tautomerism on the NMR landscape, provide theoretically grounded predictions for chemical shifts and coupling constants, and present a detailed, step-by-step protocol for the empirical acquisition and validation of high-quality NMR data. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently undertake the structural elucidation of this and related heterocyclic compounds.
The Foundational Role of Tautomerism
A critical first step in analyzing this compound is to recognize its potential for tautomerism. The nominal structure can exist in at least four different tautomeric forms through proton migration between oxygen, sulfur, and ring nitrogen atoms. The equilibrium between these forms is dynamic and highly dependent on the solvent, concentration, and temperature.[1][2][3] The predominant tautomer in a given environment will dictate the observed NMR spectrum.
The primary tautomeric equilibria to consider are:
-
Amide ⇌ Iminol (Lactam ⇌ Lactim): The pyrimidin-2-ol ring can exist as the hydroxyl (-ol) form or the keto (-one) form.
-
Thioamide ⇌ Thioiminol (Thione ⇌ Thiol): The sulfanyl (-sulfanyl or -thiol) group can exist as the -SH form or the thione (C=S) form.
In polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆), which is a common choice for NMR analysis of such compounds, the amide (pyrimidin-2-one) and thione forms are often favored due to their ability to participate in hydrogen bonding. For the purpose of this guide, we will predict the spectra for the two most probable tautomers in DMSO: 4-Methyl-6-thioxo-1,6-dihydropyrimidin-2(3H)-one (A) and 2-Hydroxy-4-methyl-6-sulfanylpyrimidine (B) , which represent the keto-thione and ol-thiol forms, respectively.
Caption: Tautomeric equilibria for this compound.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[4] The predicted chemical shifts (δ) are based on the analysis of similar pyrimidine derivatives found in the literature.[5][6][7]
Signal Analysis
-
Methyl Protons (-CH₃): The methyl group at the C4 position is attached to an sp²-hybridized carbon of the pyrimidine ring. These protons are expected to resonate as a singlet in the range of δ 2.1–2.4 ppm .[8][9]
-
Pyrimidine Ring Proton (C5-H): There is a single proton directly attached to the pyrimidine ring at the C5 position. Its chemical shift is influenced by the surrounding heteroatoms and functional groups. This proton will appear as a singlet and is predicted to be in the region of δ 6.3–6.8 ppm .[5]
-
Exchangeable Protons (-OH, -SH, -NH): These protons are acidic and their signals are often broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature.[10] They readily exchange with deuterium from deuterated solvents, which can be used as a confirmation method (i.e., the peak disappears upon adding a drop of D₂O).
-
For Tautomer A (Keto-Thione): We expect two broad singlets corresponding to the two N-H protons, likely in the range of δ 11.0–13.0 ppm .
-
For Tautomer B (Ol-Thiol): We expect two broad singlets, one for the O-H proton (δ 5.0–10.0 ppm ) and one for the S-H proton (δ 3.0–4.0 ppm ).[5]
-
Predicted Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.1 – 2.4 | Singlet | 3H | -CH₃ |
| 2 | 6.3 – 6.8 | Singlet | 1H | C5-H |
| 3 (Tautomer A) | 11.0 – 13.0 | Broad Singlet | 2H | N1-H, N3-H |
| 3 (Tautomer B) | 5.0 – 10.0 / 3.0 - 4.0 | Broad Singlets | 1H / 1H | O-H / S-H |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon-13 NMR provides detailed information about the carbon framework of a molecule.[4][11] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The molecule has five unique carbon atoms.
Signal Analysis
-
Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and is expected to appear at the highest field (lowest ppm value), typically in the range of δ 18–25 ppm .[8]
-
Pyrimidine Ring Carbons:
-
C5: This is the only carbon in the ring bonded to a hydrogen. Its chemical shift is predicted to be in the range of δ 95–110 ppm .
-
C4: This carbon is attached to the methyl group and a nitrogen. It is expected to resonate around δ 150–160 ppm .
-
C2 & C6: These carbons are bonded to two heteroatoms (N and O/S). Their chemical shifts will be highly dependent on the dominant tautomeric form.
-
For Tautomer A (Keto-Thione): We would expect a C=O signal around δ 160–165 ppm and a C=S signal further downfield, around δ 175–185 ppm .[5]
-
For Tautomer B (Ol-Thiol): We would expect the C-OH and C-SH signals to be in the range of δ 155–170 ppm .
-
-
Predicted Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Tautomer Dependence |
| 1 | 18 – 25 | -CH₃ | Low |
| 2 | 95 – 110 | C5 | Low |
| 3 | 150 – 160 | C4 | Medium |
| 4 | 160 – 165 | C2 (C=O) | High (Form A) |
| 5 | 175 – 185 | C6 (C=S) | High (Form A) |
| 4/5 | 155 – 170 | C2 (C-OH), C6 (C-SH) | High (Form B) |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable data, a standardized experimental approach is essential. This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of high-purity DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Solubilization: Vortex the sample thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any potential degradation.
-
Transfer: Transfer the clear solution into a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is appropriate.[4]
-
Spectral Width: Set a spectral width from -2 to 14 ppm to ensure all signals, including broad exchangeable protons, are captured.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): Use a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance the signal-to-noise ratio.[4]
-
Spectral Width: Set a spectral width from 0 to 200 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.
-
Relaxation Delay (D1): A 2-second delay is a good starting point.
-
-
Data Processing: Process both spectra using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).
-
Structural Validation (Optional but Recommended): To unambiguously assign all signals, acquire 2D NMR spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This will definitively link the C5-H signal to the C5 carbon and the -CH₃ protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular framework.
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a nuanced task, primarily due to the influence of tautomerism. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of its most likely tautomeric forms in a DMSO-d₆ solution. The provided chemical shift tables and the detailed experimental protocol offer a clear and scientifically grounded path for researchers to acquire, interpret, and validate the structure of this compound. By combining the predictive data with the empirical workflow, including advanced 2D NMR techniques, scientists can achieve an unambiguous and authoritative characterization of this important heterocyclic scaffold.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 55. Retrieved from [Link]
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Peczyńska-Czoch, W., et al. (2013). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 18(9), 10562-10584. Retrieved from [Link]
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SpectraBase. (n.d.). 2-METHYL-PYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(8), 918-922. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 2, 1-54. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Chemistry, 58(2), 241-245. Retrieved from [Link]
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Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454. Retrieved from [Link]
-
Al-Juboori, A. M. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol
Abstract
This technical guide provides a comprehensive analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol using Fourier Transform Infrared (FTIR) spectroscopy. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, making their structural elucidation paramount for research and drug development.[1] This document delves into the vibrational characteristics of the compound's key functional groups, with a special emphasis on the critical role of tautomerism. We will explore the theoretical underpinnings of the expected spectral features, present a systematic approach to spectral interpretation, and provide a validated experimental protocol for obtaining high-quality data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to apply IR spectroscopy for the structural characterization of complex heterocyclic systems.
Molecular Structure and Prototropic Tautomerism
The nominal structure of this compound presents a fascinating case of prototropic tautomerism. The molecule is not a single, static entity but exists as an equilibrium of several forms due to the migration of protons between oxygen, sulfur, and nitrogen atoms. The predominant tautomer in a given state (solid or solution) dictates the observed infrared spectrum. Understanding these potential forms is the first and most critical step in spectral analysis.
The primary tautomeric equilibria are the keto-enol and thione-thiol interchanges. This gives rise to at least four potential structures:
-
Hydroxy-Thiol Form (A): The aromatic 'ol' and 'thiol' form.
-
Keto-Thiol Form (B): The lactam (amide) 'keto' form with a thiol group.
-
Hydroxy-Thione Form (C): The aromatic 'ol' form with a 'thione' group.
-
Keto-Thione Form (D): The fully non-aromatic lactam and thione form.
Generally, for 2-hydroxypyrimidines, the equilibrium strongly favors the keto (pyrimidin-2-one) form due to the greater stability of the amide group.[2][3] The thione-thiol equilibrium can be more variable. Infrared spectroscopy is an exceptionally powerful tool for identifying which tautomer(s) are present.
Caption: Potential tautomeric forms of the title compound.
Theoretical Framework of Vibrational Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[4] Covalent bonds are not rigid; they behave like springs that can stretch and bend at specific frequencies. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The frequency of absorption is characteristic of the type of bond and the atoms it connects, while the intensity of the absorption band is proportional to the magnitude of the dipole moment change.[5]
The spectrum is typically divided into two main regions:
-
Group Frequency Region (4000–1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, N-H).[4]
-
Fingerprint Region (1450–600 cm⁻¹): This region contains complex vibrations, often involving the entire molecular skeleton. The pattern here is unique to a specific molecule, serving as a "fingerprint."[4]
Analysis of Characteristic Functional Group Vibrations
The key to interpreting the spectrum of this compound is to look for the presence or absence of bands that are unique to each tautomeric form.
High-Frequency Region (4000–2500 cm⁻¹): O-H, N-H, C-H, and S-H Stretching
This region provides the most direct evidence for the tautomeric state.
-
O-H Stretch (Alcohol/Enol): A broad, strong absorption between 3200–3600 cm⁻¹ is characteristic of an O-H group involved in hydrogen bonding.[6][7] Its presence would support tautomers A or C .
-
N-H Stretch (Amide/Lactam): A medium-to-strong, moderately broad peak between 3100–3500 cm⁻¹ indicates an N-H group.[1][8] Its presence is a strong indicator of the keto tautomers B or D . Often, this band is sharper than an O-H stretch.
-
C-H Stretch (Aromatic & Methyl):
-
S-H Stretch (Thiol): A weak and characteristically sharp absorption around 2550–2600 cm⁻¹ signifies the presence of a thiol group.[11] This is a definitive marker for tautomers A or B . Its absence strongly suggests a thione form.
Double Bond Region (1800–1500 cm⁻¹): C=O, C=N, and C=C Stretching
This region is crucial for distinguishing between keto and enol forms.
-
C=O Stretch (Amide/Lactam): This is one of the most intense and reliable bands in an IR spectrum. A strong, sharp absorption between 1650–1700 cm⁻¹ is definitive proof of a carbonyl group, strongly supporting the presence of keto tautomers B or D .[1][3][8][12]
-
C=N and C=C Ring Stretches: The pyrimidine ring gives rise to several bands in the 1550–1650 cm⁻¹ and 1400–1500 cm⁻¹ regions.[1][13] These bands confirm the presence of the heterocyclic ring structure but can be complex to assign individually.
Fingerprint Region (<1500 cm⁻¹): Bending Vibrations and Thione Group
This complex region provides confirmatory data.
-
C-H Bending: The methyl group will show characteristic bending (asymmetric and symmetric) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .[7]
-
C-O Stretch (Enol): A strong C-O single bond stretch appears in the 1200–1300 cm⁻¹ range and would support the enol forms A or C .
-
C=S Stretch (Thione): The thiocarbonyl stretch is mechanistically complex and can be weak. It is typically found in the 1000-1250 cm⁻¹ range.[8][14] Its definitive assignment can be challenging but is a key piece of evidence for tautomers C or D .
Data Interpretation: A Summary Table
The presence of a strong C=O band (~1680 cm⁻¹) and an N-H band (~3200 cm⁻¹) alongside a weak S-H band (~2560 cm⁻¹) would be compelling evidence that the Keto-Thiol Form (B) is the dominant tautomer in the sample.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer Evidence |
| O-H Stretch | Hydroxyl (Enol) | 3200–3600 (Broad, Strong) | A or C |
| N-H Stretch | Amide (Lactam) | 3100–3500 (Medium-Strong) | B or D |
| C-H Stretch | Aromatic/Ring | 3000–3100 (Medium) | All |
| C-H Stretch | Methyl | 2850–2970 (Medium) | All |
| S-H Stretch | Thiol (Sulfanyl) | 2550–2600 (Weak, Sharp) | A or B |
| C=O Stretch | Carbonyl (Keto) | 1650–1700 (Strong, Sharp) | B or D |
| C=C, C=N Stretch | Pyrimidine Ring | 1400–1650 (Variable) | All |
| C=S Stretch | Thione | 1000-1250 (Variable, Weak) | C or D |
Experimental Protocol: High-Fidelity FTIR Analysis
This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common and reliable technique for solid samples.
Objective: To obtain a high-resolution infrared spectrum of solid this compound.
Materials:
-
This compound (solid powder)
-
FTIR Spectrometer with a Diamond ATR accessory
-
Spatula
-
Isopropanol or Ethanol for cleaning
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe lightly moistened with isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere and the instrument's response, which will be subtracted from the sample spectrum.
-
Typical Parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Cleaning:
-
Clean the sample from the ATR crystal using a dry wipe first, followed by a solvent-moistened wipe.
-
Process the spectrum within the software. Common processing steps include baseline correction and ATR correction (if required for library searching).
-
Label all significant peaks with their wavenumbers for analysis.
-
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Conclusion
Infrared spectroscopy is an indispensable, non-destructive technique for the structural characterization of this compound. Its primary utility lies in its sensitivity to the molecule's tautomeric state. By carefully analyzing the high-frequency region for O-H, N-H, and S-H stretches and the double-bond region for the presence or absence of a strong C=O absorption, a researcher can confidently determine the dominant structural isomer. The detailed analysis of these key vibrational modes provides a robust and experimentally verifiable picture of the molecule's structure, which is fundamental for applications in medicinal chemistry and materials science.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
-
Barone, V., et al. (Date not available). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. ResearchGate. [Link]
-
Unknown Author. (Date not available). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 127-133. [Link]
-
Unknown Author. (Date not available). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
-
Beltrame, M., & Noto, R. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Physiological Chemistry and Physics and Medical NMR, 20(3), 189-191. [Link]
-
Talaikis, M., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 23(11), 2997. [Link]
-
Arjunan, V., et al. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 30-51. [Link]
-
Reusch, W. (Date not available). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
-
Kyziol, J. B., et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PLOS ONE, 16(11), e0259365. [Link]
-
McMurry, J. (Date not available). Infrared Spectra of Some Common Functional Groups. North Carolina State University Libraries. [Link]
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Vidya-mitra. (2018). IR Spectroscopy, vibrational frequency; Types of vibrations. YouTube. [Link]
-
LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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ICT Prague. (Date not available). Table of Characteristic IR Absorptions. ICT Prague Analytical Chemistry Laboratory. [Link]
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discovery and history of pyrimidine-2-thiol derivatives
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-2-Thiol Derivatives
Abstract
The pyrimidine-2-thiol scaffold represents a cornerstone in the field of medicinal chemistry, serving as the foundational structure for a multitude of therapeutically significant agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these vital heterocyclic compounds. Beginning with the early days of pyrimidine synthesis in the late 19th century, we trace the development of pioneering synthetic methodologies, most notably the Biginelli reaction, which provided the first accessible routes to this chemical class. The narrative then focuses on the landmark discovery of the antithyroid properties of thiouracil derivatives in the 1940s, a breakthrough that established Propylthiouracil (PTU) as a critical treatment for hyperthyroidism and solidified the therapeutic potential of the scaffold. We will provide a detailed analysis of the mechanism of action of these antithyroid agents. Subsequently, the guide examines the diversification of synthetic strategies, including modern advancements that have enhanced efficiency and expanded the chemical space for drug discovery. This has led to the exploration of a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further research and development.
Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the pyrimidine ring system holds a position of exceptional importance.[1] As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA, highlighting its profound biological significance.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug design. Its planar, aromatic nature, featuring two electron-rich nitrogen atoms at positions 1 and 3, allows for critical hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and nucleic acid.[1]
The introduction of a thiol (-SH) or thione (=S) group at the C2 position creates the pyrimidine-2-thiol core, a modification that dramatically enhances the molecule's chemical versatility and biological activity. The sulfur atom not only influences the electronic properties of the ring but also serves as a key active site for biological interactions and a versatile handle for further synthetic functionalization.[3] The history of pyrimidine-2-thiol derivatives is a compelling story of chemical innovation leading to profound medical breakthroughs.
Part I: The Dawn of Pyrimidine-2-Thiols - Discovery and Early Synthetic Routes
The journey into pyrimidine chemistry began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] However, it was the Italian chemist Pietro Biginelli who, in 1891, developed a remarkably straightforward and elegant one-pot synthesis that made a class of pyrimidine derivatives widely accessible.[4][5]
The Pioneering Synthesis: The Biginelli Reaction
The Biginelli reaction is a multi-component reaction that combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or, significantly for this guide, thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones.[4][6] This acid-catalyzed condensation was a pivotal development, providing a robust method for constructing the core heterocyclic ring system.
Causality of the Mechanism: The reaction's success hinges on a cascade of acid-catalyzed steps. The most widely accepted mechanism begins with the condensation between the aldehyde and thiourea, which forms an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable dihydropyrimidinethione ring.[4][5]
Caption: Mechanism of the Biginelli reaction for pyrimidine-2-thiol synthesis.
Experimental Protocol: General Biginelli Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione
This protocol describes a representative classical synthesis.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 10 mmol)
-
Thiourea (12 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.2 mL, catalytic amount)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and ethanol (25 mL).
-
Catalysis: While stirring, add the concentrated hydrochloric acid catalyst to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure dihydropyrimidinethione.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point determination, FT-IR, ¹H-NMR, and Mass Spectrometry. The characteristic C=S stretch in the IR spectrum and the appropriate proton signals in the NMR spectrum validate the successful synthesis.
Part II: The Landmark Breakthrough - Antithyroid Agents and the Rise of Propylthiouracil (PTU)
While early synthetic work established the chemistry of pyrimidine-2-thiols, their profound impact on medicine was not realized until the 1940s. The clinical challenge of hyperthyroidism—a condition caused by an overactive thyroid gland—drove the search for non-surgical treatments. This search led to the discovery that thiourea-based compounds could effectively inhibit thyroid hormone production.[7] This culminated in the medical introduction of Propylthiouracil (PTU) , a pyrimidine-2-thiol derivative that became a frontline therapy for Graves' disease and other hyperthyroid conditions.[8]
Synthesis of 6-Propyl-2-thiouracil (PTU)
The synthesis of PTU is a classic example of a cyclocondensation reaction, a testament to the foundational chemistry established decades earlier. It is prepared by the condensation of a β-ketoester (ethyl 3-oxohexanoate, also known as ethyl butyroacetate) with thiourea, typically in the presence of a base like sodium ethoxide.[8][9]
Causality of the Synthesis: The base (sodium ethoxide) serves two primary functions. First, it deprotonates the thiourea, increasing its nucleophilicity. Second, it promotes the cyclization and subsequent dehydration steps, driving the reaction towards the formation of the stable aromatic pyrimidine ring.
Caption: Synthetic workflow for Propylthiouracil (PTU).
Experimental Protocol: Synthesis of Propylthiouracil (PTU)
Materials:
-
Ethyl 3-oxohexanoate (15.8 g, 0.1 mol)
-
Thiourea (7.6 g, 0.1 mol)
-
Sodium metal (2.5 g, 0.11 mol)
-
Absolute Ethanol (75 mL)
-
Glacial Acetic Acid
-
Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, mechanical stirrer
Procedure:
-
Sodium Ethoxide Preparation: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, carefully add sodium metal pieces to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form sodium ethoxide.
-
Thiourea Addition: Add thiourea to the sodium ethoxide solution and stir until it dissolves.
-
Ketoester Addition: Gently heat the mixture to reflux. Add ethyl 3-oxohexanoate dropwise from a dropping funnel over a period of 30 minutes.
-
Reaction: Continue to reflux the mixture with stirring for 2-3 hours. A solid precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Add 100 mL of water to dissolve the sodium salt of PTU.
-
Precipitation: Slowly add glacial acetic acid with stirring until the solution is acidic (pH ~5-6). Propylthiouracil will precipitate as a white solid.
-
Filtration and Purification: Collect the crude PTU by vacuum filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain pure PTU.
Self-Validation: The melting point of the purified product should be sharp and consistent with the literature value (approx. 218-220 °C). ¹H-NMR and ¹³C-NMR spectroscopy will confirm the presence of the propyl group and the correct heterocyclic structure.
Mechanism of Action: A Dual Inhibition Pathway
Propylthiouracil's efficacy stems from a dual mechanism of action that targets both the production and activation of thyroid hormones.[10][11]
-
Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the potent inhibition of TPO, a heme-containing enzyme in the thyroid gland.[12][13] TPO is essential for two critical steps in hormone synthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin protein. PTU acts as a substrate for TPO, becoming oxidized itself and thereby irreversibly inactivating the enzyme, which halts the production of new thyroid hormones (T4 and T3).[7][10]
-
Inhibition of 5'-Deiodinase: Uniquely among thiourea-based antithyroid drugs, PTU also inhibits the peripheral enzyme 5'-deiodinase.[8][11] This enzyme is responsible for converting the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3) in peripheral tissues.[10] This secondary action provides a more rapid decrease in active thyroid hormone levels, making PTU particularly effective in treating severe hyperthyroid states like thyroid storm.[13][14]
Caption: Dual inhibitory mechanism of Propylthiouracil (PTU).
Part III: Expanding the Horizon - Diversification of Synthetic Strategies and Biological Applications
The success of PTU spurred decades of research into pyrimidine-2-thiol derivatives, leading to an evolution in synthetic methods and the discovery of a vast array of new biological activities.
Evolution of Synthesis
While classical methods like the Biginelli reaction and direct condensation remain valuable, medicinal chemists have developed more efficient and versatile approaches.
-
Chalcone Condensation: A widely used method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea in a basic medium. This provides a flexible route to a wide variety of 4,6-diarylpyrimidine-2-thiol derivatives.[15][16]
-
Modern Catalysis and Conditions: Research has focused on improving reaction conditions to enhance yields, reduce reaction times, and improve sustainability. This includes the use of novel catalysts (e.g., Yb(OTf)₃, InCl₃), ionic liquids, and solvent-free reaction conditions.[5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically accelerated synthesis, often reducing reaction times from hours to minutes while improving yields.[17][18][19]
| Synthetic Method | Typical Conditions | Reaction Time | General Yield | Key Advantages |
| Classical Biginelli | Reflux in Ethanol, Acid Catalyst | 4-12 hours | Moderate to Good | One-pot, simple setup |
| Chalcone Condensation | Reflux in Ethanol, Base Catalyst | 6-10 hours | Good | Access to diverse 4,6-diaryl derivatives |
| Microwave-Assisted | Solvent-free or polar solvent | 4-15 minutes | Good to Excellent | Rapid, efficient, often higher yields[19] |
| Modern Catalysis | Various (e.g., Yb(OTf)₃, solvent-free) | 1-5 hours | Good to Excellent | Milder conditions, catalyst reusability[5] |
A Spectrum of Biological Activity
Beyond their antithyroid effects, pyrimidine-2-thiol derivatives have been identified as potent agents against a wide range of diseases. The core structure serves as a versatile scaffold that can be decorated with various functional groups to tune its biological profile.[3][20][21]
-
Antimicrobial and Antifungal Activity: Numerous derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][18][19] For instance, certain 4,6-diarylpyrimidine-2-thiols have shown minimum inhibitory concentrations (MICs) superior to standard drugs like cefadroxil and fluconazole.[15]
-
Anticancer Activity: The pyrimidine scaffold's resemblance to nucleobases makes it a prime candidate for developing antimetabolites that interfere with cancer cell division.[1] Derivatives have shown promise as inhibitors of various kinases involved in cell proliferation and as cytotoxic agents against leukemia, colon, and breast cancer cell lines.[20][22]
-
Antiviral Activity: The structural similarity to natural nucleosides has led to the development of pyrimidine-2-thiol derivatives with antiviral properties, including activity against HIV.[3][19]
-
Other Activities: The scaffold has also been successfully exploited to develop compounds with anti-inflammatory, analgesic, antioxidant, anticonvulsant, and antihypertensive properties.[3][20][23]
| Derivative Class | Reported Biological Activity | Representative Reference(s) |
| 4,6-Disubstituted Pyrimidine-2-thiols | Antibacterial, Antifungal, Antitubercular | [15][21][23] |
| Condensed Pyrimidine-2-thiones | Anticancer, Anti-inflammatory, Antiviral | [3][20] |
| Dihydropyrimidinethiones (Biginelli Products) | Calcium Channel Blockers, Antihypertensive | [4] |
| Thiazole-linked Pyrimidine-2-thiols | Antithyroid | [24] |
Part IV: Modern Perspectives and Future Directions
The exploration of pyrimidine-2-thiol derivatives continues to be a vibrant area of research. Current efforts are focused on several key areas:
-
Fused Heterocyclic Systems: Synthesizing more complex, rigid structures by fusing the pyrimidine-2-thiol ring with other heterocyclic systems (e.g., pyrrole, imidazole) to create novel compounds with unique pharmacological profiles.[3]
-
Versatile Building Blocks: Using pyrimidine-2-thiols not as the final drug but as key intermediates. The thioether linkage is a versatile synthetic handle for regioselective functionalization in the construction of more complex molecules, such as next-generation kinase inhibitors.[25]
-
Computational Chemistry: Employing in silico methods like molecular docking to rationally design new derivatives and predict their interactions with biological targets, thereby accelerating the drug discovery process.[16]
Conclusion
From their genesis in the fundamental condensation reactions of the late 19th century to their role in combating a global health problem with the advent of Propylthiouracil, pyrimidine-2-thiol derivatives have a rich and impactful history. The journey from the Biginelli reaction to modern microwave-assisted synthesis illustrates a relentless drive for chemical efficiency and innovation. The initial discovery of antithyroid activity was a watershed moment that opened the door to exploring a vast therapeutic landscape. Today, the pyrimidine-2-thiol core remains a privileged and indispensable scaffold in medicinal chemistry, with ongoing research continuing to unlock its potential in treating a wide array of human diseases.
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Lagorce, J.F., et al. (1993). Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol. Chemical & Pharmaceutical Bulletin, 41(7), 1258-60. [Online]. Available: [Link]
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theoretical and computational studies of 4-Methyl-6-sulfanylpyrimidin-2-ol
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-Methyl-6-sulfanylpyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, a pyrimidine derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to present a narrative that not only outlines the necessary computational protocols but also explains the scientific reasoning behind these choices, ensuring a self-validating and robust research strategy. Pyrimidine scaffolds are integral to a wide array of biologically active compounds, and understanding the structural, electronic, and reactive properties of novel derivatives is paramount for targeted drug design.[1][2][3][4]
Structural Elucidation and the Challenge of Tautomerism
A foundational aspect of characterizing any pyrimidine derivative, especially those with hydroxyl and sulfanyl substituents, is the comprehensive analysis of its potential tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and the predominant form under physiological conditions dictates the molecule's biological activity.[5][6] For this compound, several tautomeric equilibria must be considered, primarily involving keto-enol and thione-thiol transformations.
The principal potential tautomers of this compound are:
-
Tautomer A: this compound (the enol-thiol form)
-
Tautomer B: 4-Methyl-6-sulfanyl-1H-pyrimidin-2-one (the keto-thiol form)
-
Tautomer C: 6-Methyl-2-sulfanyl-3H-pyrimidin-4-one (a different keto-thiol form)
-
Tautomer D: 4-Methyl-6-(sulfanidyl)pyrimidin-2(1H)-one (the keto-thione form)
The relative stability of these tautomers can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[7] Computational chemistry provides a powerful toolkit to predict the most stable tautomer and to understand the energetic landscape of their interconversion.
Caption: Proposed computational workflow for this compound.
Step-by-Step Computational Protocol
Step 1: Geometry Optimization and Tautomer Stability
-
Construct the 3D structures of all proposed tautomers (A, B, C, D).
-
Perform geometry optimization for each tautomer in both the gas phase and the selected solvent using the B3LYP/6-311++G(d,p) level of theory.
-
Calculate the electronic energies and Gibbs free energies for each optimized structure. The tautomer with the lowest Gibbs free energy will be the most stable.
Data Presentation: Relative Energies of Tautomers
| Tautomer | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |
|---|---|---|---|
| Tautomer A | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Tautomer B | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer C | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Tautomer D | [Calculated Value] | [Calculated Value] | [Calculated Value] |
Step 2: Vibrational Frequency Analysis
-
For each optimized geometry, perform a frequency calculation at the same level of theory.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The calculated vibrational frequencies can be used to predict the IR and Raman spectra. These theoretical spectra can be compared with experimental data to validate the predicted dominant tautomer. Key vibrational modes to analyze include C=O, C=S, O-H, and S-H stretching frequencies.
Data Presentation: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Tautomer A (enol-thiol) | Tautomer D (keto-thione) |
|---|---|---|
| O-H stretch | ~3400-3600 | Absent |
| S-H stretch | ~2500-2600 | Absent |
| C=O stretch | Absent | ~1650-1700 |
| C=S stretch | Absent | ~1100-1250 |
Step 3: NMR and UV-Vis Spectra Simulation
-
NMR: Using the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, particularly for the protons on the nitrogen, oxygen, and sulfur atoms, and the carbons in the pyrimidine ring, will be highly sensitive to the tautomeric form.
-
UV-Vis: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths. This will predict the λ_max values for the UV-Vis spectrum, providing insight into the electronic structure of the molecule.
Analysis of Chemical Reactivity and Potential Biological Activity
Computational analysis can provide significant insights into the reactivity of this compound and guide its potential application in drug development.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution on the molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The red regions (negative potential) indicate areas with high electron density, such as the nitrogen and oxygen atoms, which are likely sites for electrophilic attack or hydrogen bond acceptance. The blue regions (positive potential) indicate electron-deficient areas, such as the hydrogen atoms of the -OH and -SH groups, which are susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals can further pinpoint reactive sites. [8]
Molecular Docking and Drug Development Potential
The structural and electronic information gleaned from the quantum chemical calculations can be used to inform molecular docking studies. Pyrimidine derivatives are known to act as inhibitors for various protein kinases and other enzymes. [2] Proposed Molecular Docking Protocol:
-
Target Selection: Based on the structural similarity to known inhibitors, select a relevant protein target (e.g., a specific kinase, dihydrofolate reductase).
-
Ligand Preparation: Use the lowest energy (most stable) tautomer of this compound as the ligand.
-
Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to dock the ligand into the active site of the protein.
-
Analysis: Analyze the binding poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: Workflow for molecular docking studies.
Conclusion
The theoretical and computational framework outlined in this guide provides a robust and scientifically grounded approach to characterizing this compound. By systematically determining the most stable tautomer, predicting its spectroscopic signatures, and analyzing its electronic properties and reactivity, researchers can gain invaluable insights that can accelerate the drug discovery and development process. This in-silico approach allows for the efficient screening and prioritization of derivatives, saving significant time and resources in the laboratory.
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Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Semantic Scholar. Available at: [Link]
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Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Available at: [Link]
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SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. Available at: [Link]
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Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PubMed Central. Available at: [Link]
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Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. Available at: [Link]
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Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]
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Tautomers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology. Available at: [Link]
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Methodological & Application
purification of 4-Methyl-6-sulfanylpyrimidin-2-ol by recrystallization
An Application Note on the Purification of 4-Methyl-6-sulfanylpyrimidin-2-ol by Recrystallization
Abstract
This application note provides a comprehensive technical guide for the purification of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development, using the recrystallization technique. The document moves beyond a simple protocol, offering an in-depth exploration of the underlying chemical principles, a systematic methodology for empirical solvent selection, and a detailed, self-validating workflow. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of pyrimidine derivatives.
Introduction: The Imperative for Purity
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and pharmaceutical agents. The biological efficacy and safety of such compounds are intrinsically linked to their purity. Trace impurities from synthesis, including starting materials, by-products, or degradation products, can confound experimental results and pose significant risks in therapeutic applications.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] It leverages differences in solubility between the desired compound and its impurities within a chosen solvent system.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[5] This guide provides the foundational knowledge and a practical framework to develop a robust recrystallization protocol for this compound.
The Science of Recrystallization: A Mechanistic Overview
A successful recrystallization is a carefully controlled process governed by thermodynamics and kinetics. It can be broken down into several key stages:
-
Dissolution: The impure solid is dissolved in a suitable solvent at an elevated temperature, typically the solvent's boiling point, to create a saturated or near-saturated solution.[6]
-
Saturation & Supersaturation: As the solution cools, the solubility of the target compound decreases. The solution becomes saturated, and upon further cooling, enters a metastable supersaturated state, which is the thermodynamic driving force for crystallization.[5]
-
Nucleation & Crystal Growth: In the supersaturated solution, molecules of the target compound begin to aggregate, forming stable nuclei. These nuclei then serve as templates for further deposition of molecules, leading to the growth of macroscopic crystals.[7] Slow cooling is paramount as it allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, systematically excluding mismatched impurity molecules.[4]
-
Isolation: Once crystallization is complete, the pure solid crystals are separated from the impurity-laden mother liquor, typically by vacuum filtration.[8]
The efficacy of this entire process hinges on the selection of an appropriate solvent, which is the most critical variable in protocol development.
The Crucial Step: Solvent System Selection
There is no universal solvent for recrystallization; the ideal choice is compound-specific.[9] For polar pyrimidine derivatives like this compound, challenges can arise due to their high solubility in common polar solvents.[10] An ideal solvent or solvent system should meet the following criteria[8][11]:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C). This differential ensures maximum recovery of the purified solid.[6]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[8]
Protocol for Empirical Solvent Screening
Given the lack of a specific published solvent for this compound, a systematic screening process is required.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, or mixtures) dropwise at room temperature, swirling after each addition.
-
Record the solubility in the cold solvent. A suitable solvent will not dissolve the compound readily at room temperature.[11]
-
For tubes where the compound is sparingly soluble, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Record the solubility in the hot solvent. An ideal solvent will dissolve the compound completely.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe and record the quality and quantity of crystal formation. The best solvent will yield a large crop of well-defined crystals.
Data Presentation: Solvent Screening Results
Summarize your experimental findings in a table to facilitate direct comparison and selection.
| Solvent System | Solubility (25 °C) | Solubility (Boiling) | Crystal Formation on Cooling | Remarks |
| Water | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Promising candidate |
| Ethanol | Soluble | Very Soluble | Poor recovery | Compound is too soluble |
| Ethyl Acetate | Insoluble | Sparingly Soluble | - | Not a suitable single solvent |
| Toluene | Insoluble | Insoluble | - | Unsuitable |
| Ethanol/Water (e.g., 9:1) | Test experimentally | Test experimentally | Test experimentally | Mixed systems can fine-tune solubility |
| DMF / Anti-solvent | Soluble | N/A | Test with anti-solvents (e.g., water, DCM) | For highly intractable compounds[12] |
Detailed Recrystallization Workflow
This protocol provides a step-by-step methodology. The workflow is also visualized in the diagram below.
Diagram: Recrystallization Workflow
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Application Notes and Protocols for Antimicrobial Activity Screening of 4-Methyl-6-sulfanylpyrimidin-2-ol
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine.[1] This prevalence in essential biomolecules makes the pyrimidine scaffold a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The structural versatility of the pyrimidine ring allows for substitutions that can modulate its biological activity, making it a prime candidate for the development of novel therapeutic agents.[1][2]
4-Methyl-6-sulfanylpyrimidin-2-ol is a pyrimidine derivative of significant interest for antimicrobial drug discovery. While specific data on this compound is emerging, its structural analogs, particularly pyrimidin-2-ol and pyrimidine-2-thiol derivatives, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][3][4] The presence of the sulfanyl (thiol) and hydroxyl groups offers potential sites for interaction with microbial enzymes and proteins, possibly disrupting essential cellular processes.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary antimicrobial activity screening of this compound. The protocols detailed herein are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]
Synthesis of this compound (Hypothetical Route)
While various synthetic routes for pyrimidine derivatives exist, a common approach involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative.[8] A plausible synthesis for this compound could involve the reaction of ethyl acetoacetate with thiourea.
Part 1: Initial Antimicrobial Screening using the Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the antimicrobial activity of a substance.[4] It is a valuable initial screening tool due to its simplicity and cost-effectiveness.
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[4]
Experimental Protocol: Agar Disk Diffusion Assay
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure a uniform lawn of growth.
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aseptically impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.
-
Place a blank disk (impregnated with the solvent only) as a negative control.
-
Place a disk with a standard antibiotic (e.g., ampicillin) as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm).
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone size provides a qualitative measure of activity.
-
Data Presentation: Agar Disk Diffusion Results
| Compound | Concentration (µ g/disk ) | Test Organism | Zone of Inhibition (mm) |
| This compound | 10 | S. aureus | Record Measurement |
| 30 | S. aureus | Record Measurement | |
| 10 | E. coli | Record Measurement | |
| 30 | E. coli | Record Measurement | |
| Ampicillin (Positive Control) | 10 | S. aureus | Record Measurement |
| 10 | E. coli | Record Measurement | |
| Solvent (Negative Control) | - | S. aureus | 0 |
| - | E. coli | 0 |
Part 2: Quantitative Antimicrobial Susceptibility Testing
For a more detailed and quantitative assessment of antimicrobial activity, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11][12]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][13]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Sterile saline solution
-
McFarland turbidity standards (0.5 standard)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of the compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]
Experimental Protocol: MBC Determination
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12]
Data Presentation: MIC and MBC Results
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus | Record Value | Record Value | Calculate Ratio |
| E. coli | Record Value | Record Value | Calculate Ratio | |
| Ciprofloxacin (Control) | S. aureus | Record Value | Record Value | Calculate Ratio |
| E. coli | Record Value | Record Value | Calculate Ratio |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Visualization of Experimental Workflow
Caption: Workflow for antimicrobial screening of this compound.
Potential Mechanism of Action
While the exact mechanism of action for this compound is yet to be elucidated, pyrimidine derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA synthesis: By acting as analogs of natural nucleobases.[5]
-
Enzyme inhibition: Targeting essential enzymes in microbial metabolic pathways.[5]
-
Disruption of cell membrane integrity. [9]
Further studies, such as enzyme inhibition assays and electron microscopy, would be necessary to determine the specific mechanism of action.
Sources
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- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. emerypharma.com [emerypharma.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Note: A Multi-Tiered Protocol for Evaluating the Anticancer Activity of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in the development of anticancer therapeutics, with numerous approved drugs targeting fundamental cellular processes.[1][2][3] The successful progression of a novel pyrimidine derivative from a lead compound to a clinical candidate hinges on a systematic and rigorous evaluation of its biological activity. This guide provides a comprehensive, multi-tiered protocol for the preclinical assessment of pyrimidine-based compounds, grounded in established methodologies. We detail a logical workflow from initial high-throughput cytotoxicity screening to in-depth mechanistic studies, including apoptosis and cell cycle analysis, and finally, target validation. Each protocol is presented with an emphasis on the scientific rationale, ensuring that experimental choices are mechanistically informed and yield robust, interpretable data for advancing promising anticancer agents.
A Hierarchical Strategy for Anticancer Drug Evaluation
The discovery pipeline for a new anticancer agent requires a phased approach. A broad initial screening identifies cytotoxic compounds, which are then subjected to increasingly specific assays to elucidate their mechanism of action and validate their molecular targets. This hierarchical workflow optimizes resource allocation by focusing in-depth studies on the most promising candidates.
Caption: A hierarchical workflow for evaluating pyrimidine derivatives.
Phase 1: Primary Screening for Cytotoxicity
Scientific Rationale: The foundational characteristic of an anticancer agent is its ability to inhibit the proliferation of or kill cancer cells. Therefore, the initial step is to screen the synthesized pyrimidine derivatives for broad cytotoxic or cytostatic effects across a panel of diverse cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used for this purpose.[4][5] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrimidine derivative in DMSO.
-
Perform serial dilutions of the compounds in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plate for a specified duration (typically 48 or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Sample IC50 Values
| Compound ID | Target (Hypothesized) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| PY-001 | CDK4/6 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| PY-002 | DHFR | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| PY-003 | TS | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Doxorubicin | Topoisomerase II | 0.5 ± 0.05 | 0.7 ± 0.08 | 0.6 ± 0.07 |
Values are represented as mean ± standard deviation from three independent experiments.
Phase 2: Elucidating the Mechanism of Cell Death
Scientific Rationale: Compounds demonstrating potent cytotoxicity (low µM IC50) are advanced to mechanistic studies. A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[10] Unlike necrosis, apoptosis is a controlled, energy-dependent process that avoids inflammation.[11] Concurrently, many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing cancer cell proliferation.[12] Flow cytometry is a powerful tool for simultaneously investigating both phenomena.
A. Apoptosis Induction Analysis via Annexin V/PI Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[13]
Detailed Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both the floating cells (in the medium) and adherent cells (by trypsinization). This is crucial as apoptotic cells often detach. Combine them and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. At least 10,000 events should be collected per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Key events in the intrinsic apoptosis pathway.
B. Cell Cycle Analysis via Propidium Iodide Staining
Principle: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Its dysregulation is a hallmark of cancer.[14] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By fixing cells and staining them with PI, flow cytometry can quantify the DNA content of each cell in a population. This allows for the determination of the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[14]
Detailed Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells as described for the apoptosis assay. Wash the pellet with PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Store fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14] The RNase A is essential to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events.[14] Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
Data Presentation: Sample Cell Cycle Distribution Data
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| PY-001 (IC50) | 82.1 ± 4.5 | 8.5 ± 1.2 | 9.4 ± 1.5 |
| Nocodazole (Positive Control) | 10.2 ± 1.5 | 15.3 ± 2.0 | 74.5 ± 5.2 |
PY-001 demonstrates a significant arrest of cells in the G0/G1 phase.
Phase 3: Target Identification and Validation
Scientific Rationale: Many pyrimidine derivatives exert their anticancer effects by inhibiting specific enzymes crucial for cancer cell survival and proliferation.[2] Common targets include enzymes involved in nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), and key regulators of the cell cycle, like Cyclin-Dependent Kinases (CDKs).[15][16][17][18] For example, if a compound causes G1 cell cycle arrest, it is logical to investigate its activity against G1-phase-related kinases like CDK4 and CDK6.[18][19] Validating that a compound directly inhibits its hypothesized target is a critical step in drug development.
Common Pyrimidine Derivative Targets
-
DHFR & TS: These enzymes are essential for the de novo synthesis of pyrimidines and purines, the building blocks of DNA.[15][20][21] Their inhibition leads to a depletion of nucleotides, S-phase arrest, and ultimately cell death.[20]
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that drive the progression of the cell cycle.[18] For instance, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, allowing the cell to pass the G1 restriction point. Inhibiting CDK4/6 can cause G1 arrest.[19][22]
Caption: Inhibition of the CDK4/6-Rb pathway leads to G1 cell cycle arrest.
General Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., CDK4/Cyclin D1). Specific substrates and detection methods (e.g., radiometric, fluorescence, luminescence) will vary.[4]
-
Reagent Preparation: Prepare a reaction buffer, the purified target kinase, its specific substrate (e.g., a peptide derived from Rb for CDK4), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and serial dilutions of the pyrimidine inhibitor.
-
Initiation and Incubation: Start the reaction by adding a defined concentration of ATP. Incubate for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., a phosphospecific antibody in a fluorescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition against the log of the compound concentration.
Conclusion
This application note outlines a validated, step-wise protocol for the comprehensive preclinical evaluation of novel pyrimidine derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle arrest, and culminating in specific target validation, researchers can build a robust data package. This systematic approach ensures that the most promising compounds are identified and characterized, providing a solid foundation for their advancement into further preclinical and clinical development.
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Al-Suhaimi, K. S., et al. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]
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Struga, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
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El-Naggar, A. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Shoman, M. E., et al. (2019). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic Chemistry. [Link]
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Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]
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Akrimah, et al. (2018). Docking of Potent Anticancer Agents; 4-(Pyrazol-4yl)-Pyrimidine Derivatives as Selective Cyclin-Dependent Kinase 4/6 Inhibitors. International Journal of Chemical Engineering and Applications. [Link]
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Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Malah, A. A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]
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Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy. [Link]
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Chen, P., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Naggar, A. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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van der Wilt, C. L., & Peters, G. J. (1994). New targets for pyrimidine antimetabolites in the treatment of solid tumours. 1: Thymidylate synthase. Pharmacology & Therapeutics. [Link]
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The Versatile Scaffolding of 4-Methyl-6-sulfanylpyrimidin-2-ol: A Guide for Synthetic Chemists
Introduction: Unveiling the Potential of a Heterocyclic Workhorse
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic compounds hold a place of prominence, frequently forming the core of biologically active molecules and functional materials. This guide focuses on 4-Methyl-6-sulfanylpyrimidin-2-ol, a multifaceted pyrimidine derivative that serves as a versatile and highly reactive scaffold for the synthesis of a diverse array of fused and substituted heterocyclic systems.
While named as a sulfanylpyrimidinol, this compound predominantly exists in its more stable tautomeric form, 6-methyl-2-thiouracil . This thione-lactam structure is key to its reactivity, offering multiple sites for synthetic elaboration. This document provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging its full potential in their synthetic endeavors.
Physicochemical Properties and Tautomerism
This compound is a crystalline solid. Its reactivity is governed by the tautomeric equilibrium between the thiol-hydroxy (this compound), thione-hydroxy (4-hydroxy-2-mercapto-6-methylpyrimidine), and the predominant thione-oxo (6-methyl-2-thiouracil) forms. The thione-oxo tautomer is generally the most stable and is the species most frequently depicted and named in the chemical literature.
Table 1: Physicochemical and Spectroscopic Data for 6-Methyl-2-thiouracil
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂OS | [1][2] |
| Molecular Weight | 142.18 g/mol | [2] |
| Appearance | White to pale yellow powder/crystals | [3] |
| Melting Point | >300 °C (decomposes) | - |
| CAS Number | 56-04-2 | [2][3] |
| ¹H NMR (DMSO-d₆, 600.13 MHz) | δ 12.31 (br s, 1H, N³-H), 12.20 (br s, 1H, N¹-H), 5.68 (s, 1H, H-5), 2.06 (s, 3H, CH₃) | [4] |
| ¹³C NMR (DMSO-d₆, 150.903 MHz) | δ 174.4 (C=S, C-2), 161.4 (C=O, C-4), 151.6 (C-6), 100.5 (C-5), 18.2 (CH₃) | [4] |
| FT-IR (KBr, cm⁻¹) | ~3112, 3093 (N-H stretching), ~1656 (C=O stretching), ~1243 (C=S stretching) | [4] |
Core Synthetic Applications: A Gateway to Fused Heterocycles
The synthetic utility of 6-methyl-2-thiouracil stems primarily from the nucleophilicity of its sulfur atom, which readily undergoes S-alkylation with a variety of electrophiles. The resulting S-substituted pyrimidines are valuable intermediates that can be induced to undergo intramolecular cyclization, leading to the formation of fused bicyclic and polycyclic systems.
Synthesis of Thiazolo[3,2-a]pyrimidines
A cornerstone application of 6-methyl-2-thiouracil is in the synthesis of the thiazolo[3,2-a]pyrimidine ring system, a scaffold found in numerous compounds with diverse biological activities. The general synthetic strategy involves a two-step sequence: S-alkylation followed by intramolecular condensation.
Caption: General workflow for the synthesis of thiazolo[3,2-a]pyrimidines.
This protocol details the reaction of 6-methyl-2-thiouracil with a phenacyl bromide derivative, followed by cyclization.
Step 1: S-Alkylation
-
To a solution of 6-methyl-2-thiouracil (1.42 g, 10 mmol) in ethanol (50 mL), add sodium ethoxide (0.68 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt.
-
Add the desired phenacyl bromide (10 mmol) portion-wise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the S-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Suspend the S-alkylated intermediate (10 mmol) in polyphosphoric acid (20 g).
-
Heat the mixture at 120-130 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thiazolo[3,2-a]pyrimidin-5-one derivative.
Causality Behind Experimental Choices:
-
The use of a base like sodium ethoxide in the S-alkylation step is crucial to deprotonate the thiol group, enhancing its nucleophilicity towards the electrophilic phenacyl bromide.
-
Polyphosphoric acid in the cyclization step acts as both a dehydrating agent and a catalyst, promoting the intramolecular condensation between the pyrimidine ring nitrogen and the carbonyl group of the phenacyl moiety.
Synthesis of Pyrimido[2,1-b]thiazines and Other Fused Systems
The versatility of 6-methyl-2-thiouracil extends to the synthesis of six-membered fused rings. By employing bifunctional electrophiles, such as α,β-unsaturated ketones or malononitrile derivatives, novel polycyclic systems can be accessed. For instance, the reaction with malononitrile can lead to the formation of a dipyrimidino[2,1-b:1′,2′-c]thiazine ring system.[5]
This protocol exemplifies the construction of a more complex fused system.
-
A mixture of 2-arylmethylenethiazolo[3,2-a]pyrimidine (a derivative synthesized from 6-methyl-2-thiouracil as described in the literature) (10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) containing a catalytic amount of piperidine is refluxed for 8 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is triturated with ethanol, and the resulting solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the dipyrimidino[2,1-b:1′,2′-c]thiazine derivative.
Expertise & Experience: The choice of piperidine as a basic catalyst is strategic. It facilitates the Michael addition of malononitrile to the α,β-unsaturated system of the starting material, initiating the cyclization cascade.
Functionalization and Derivatization Reactions
Beyond the synthesis of fused systems, 6-methyl-2-thiouracil can be functionalized at various positions to generate a library of substituted pyrimidines with potential biological activities.
N-Acylation and S-Alkylation for Further Elaboration
The nitrogen and sulfur atoms of 6-methyl-2-thiouracil can be selectively functionalized. For example, reaction with chloroacetyl chloride can lead to N-acylation, and the resulting product can be further reacted with nucleophiles like hydrazine to generate hydrazides.[6] These hydrazides are valuable precursors for the synthesis of Schiff bases and other heterocyclic systems.[6]
Caption: Synthesis of hydrazide derivatives from 6-methyl-2-thiouracil.
-
To a stirred solution of 6-methyl-2-thiouracil (1.42 g, 10 mmol) and a catalytic amount of anhydrous potassium carbonate in dry DMF (20 mL), add chloroacetyl chloride (0.8 mL, 10 mmol) dropwise at 0-5 °C.
-
Continue stirring at this temperature for 1 hour, then at room temperature overnight.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with a 5% sodium bicarbonate solution, and then with water.
-
Dry the solid to obtain 1-chloroacetyl-6-methyl-2-thiouracil.
-
To a solution of the 1-chloroacetyl derivative (2.18 g, 10 mmol) in dry DMF (30 mL), add hydrazine hydrate (0.64 mL, 20 mmol).
-
Stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate, dry, and recrystallize from ethanol to yield the desired hydrazide.
Trustworthiness: Each step of this protocol is designed for high yield and purity. The washing step with sodium bicarbonate is crucial for removing any unreacted chloroacetyl chloride and acidic byproducts.
Applications in Drug Discovery and Development
Derivatives of 6-methyl-2-thiouracil have shown a wide spectrum of biological activities, making this scaffold particularly attractive for drug development professionals.
-
Antithyroid Agents: 6-methyl-2-thiouracil itself is known for its antithyroid properties, inhibiting the production of thyroid hormones.[7][8]
-
Antibacterial and Antifungal Agents: Many fused heterocyclic systems derived from this building block, such as pyrimido[2,1-b]thiazines and pyrido[2,3-d]pyrimidines, have demonstrated significant antibacterial and antifungal activities.[9]
-
Anti-HIV Agents: S-dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs), synthesized from 6-methyl-2-thiouracil, have been identified as potent anti-HIV agents.[2]
-
Anticancer Activity: Certain pyrimidine derivatives synthesized from 6-amino-2-thiouracil have shown moderate antitumor activity against lung and liver carcinoma cell lines.[9]
Conclusion
This compound, or more commonly 6-methyl-2-thiouracil, stands out as a remarkably versatile and valuable building block in organic synthesis. Its rich chemistry, centered around the reactive thione group and the pyrimidine core, provides access to a vast chemical space of fused and substituted heterocyclic compounds. The demonstrated biological activities of its derivatives underscore its importance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of this powerful scaffold and inspire the development of novel synthetic methodologies and bioactive molecules.
References
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Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry. [Link]
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REACTIONS WITH 6-METHYL-2-THIOURACIL SYNTHESIS OF DIPYRIMIDINO[2,1-b:1′,2′-c]THIAZINE. A NEW RING SYSTEM. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry. [Link]
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Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules. [Link]
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Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and... - ResearchGate. [Link]
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Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2 - Preprints.org. [Link]
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Different applications of 2-thiouracil and its derivatives and their metal complexes (antithyroid drugs[5]; antitumor[10]). … - ResearchGate. [Link]
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Reaction of 6‐Methyl‐2‐Thiouracil and 6‐Phenyl‐2‐Thiouracil with Chloro‐β‐Dicarbonyl and Bromo‐β‐Dicarbonyl Compounds and Their Nitrile Analogs - Sci-Hub. [Link]
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Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review - Preprints.org. [Link]
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6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3 - Taylor & Francis Online. [Link]
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Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules. [Link]
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Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. [Link]
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Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Development of Pyrimidine-2-Thiol Based Enzyme Inhibitors
Introduction: The Pyrimidine-2-Thiol Scaffold as a Privileged Motif in Enzyme Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives readily recognized by cellular machinery, often conferring favorable pharmacokinetic properties.[1][2] Within the vast chemical space of pyrimidine-based compounds, the pyrimidine-2-thiol moiety has emerged as a particularly privileged scaffold for the design of potent and selective enzyme inhibitors. The sulfur atom at the 2-position provides a unique handle for synthetic diversification and can engage in crucial interactions within an enzyme's active site. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel enzyme inhibitors based on the pyrimidine-2-thiol scaffold, with a particular focus on targeting protein kinases, a class of enzymes frequently dysregulated in human diseases such as cancer.[3][4]
Target Focus: Aurora Kinase A in Oncology
To provide a focused and practical guide, we will center our discussion on the development of inhibitors for Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a critical role in the regulation of mitosis, and its overexpression is a common feature in many human cancers.[5][6] Dysregulation of AURKA activity leads to genomic instability, a hallmark of cancer, making it a compelling target for therapeutic intervention.[7]
Aurora Kinase A Signaling Pathway
The diagram below illustrates a simplified representation of the Aurora Kinase A signaling pathway and its central role in mitotic progression. Understanding this pathway is crucial for designing cellular assays to probe the effects of our synthesized inhibitors.
Caption: Simplified Aurora Kinase A signaling pathway in mitosis.
Synthetic Strategy: Building the Pyrimidine-2-thiol Library
A robust and versatile synthetic route is paramount for generating a diverse library of pyrimidine-2-thiol analogs for structure-activity relationship (SAR) studies. The Claisen-Schmidt condensation followed by cyclization with thiourea is a widely adopted and efficient method.[8][9]
Workflow for Synthesis of 4,6-Diarylpyrimidine-2-thiol Analogs
The following diagram outlines the general workflow for the synthesis of a library of 4,6-diarylpyrimidine-2-thiol inhibitors.
Caption: General workflow for the synthesis of pyrimidine-2-thiol analogs.
Protocol 1: Synthesis of 4,6-Diphenylpyrimidine-2-thiol
This protocol provides a detailed procedure for the synthesis of a representative 4,6-diarylpyrimidine-2-thiol.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Thiourea
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
In a round-bottom flask, dissolve acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (100 mL).
-
Cool the solution in an ice bath and slowly add a solution of KOH (0.15 mol) in water (15 mL) with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water (400 mL) and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
Step 2: Synthesis of 4,6-Diphenylpyrimidine-2-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL).
-
Add a solution of KOH (0.02 mol) in ethanol (20 mL) to the mixture.
-
Reflux the reaction mixture for 10-12 hours.[8] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to yield pure 4,6-diphenylpyrimidine-2-thiol.[8]
Biochemical and Cellular Characterization
A tiered approach to screening is recommended, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[6][10]
Materials:
-
Recombinant human Aurora Kinase A
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Pyrimidine-2-thiol test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine-2-thiol compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final concentrations should be optimized, but a starting point could be 10 nM kinase, 100 µM substrate, and 10 µM ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrimidine-2-thiol scaffold is crucial for optimizing potency and selectivity. The following table provides an illustrative example of an SAR study for a series of 4,6-diarylpyrimidine-2-thiol analogs targeting Aurora Kinase A.
| Compound ID | R1 (Position 4) | R2 (Position 6) | AURKA IC₅₀ (nM) |
| 1a | Phenyl | Phenyl | 150 |
| 1b | 4-Fluorophenyl | Phenyl | 85 |
| 1c | 4-Chlorophenyl | Phenyl | 60 |
| 1d | 4-Methoxyphenyl | Phenyl | 250 |
| 1e | Phenyl | 4-Fluorophenyl | 120 |
| 1f | 4-Chlorophenyl | 4-Fluorophenyl | 45 |
| 1g | 4-Chlorophenyl | 4-Chlorophenyl | 30 |
Expert Interpretation of SAR Data:
-
The introduction of electron-withdrawing groups (F, Cl) at the para-position of the phenyl rings at R1 and R2 generally enhances inhibitory activity (compare 1a with 1b , 1c , 1e , 1f , and 1g ). This suggests that these substitutions may engage in favorable interactions within the kinase active site.
-
The presence of an electron-donating group (methoxy) at the para-position of the R1 phenyl ring is detrimental to activity (compare 1a with 1d ), possibly due to steric hindrance or unfavorable electronic effects.
-
Combining favorable substitutions at both R1 and R2 positions leads to a synergistic improvement in potency (e.g., 1g ).
This iterative process of design, synthesis, and testing guides the optimization of the lead compound.[13][14]
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][15][16]
Materials:
-
Human cancer cell line with high AURKA expression (e.g., HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pyrimidine-2-thiol test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-2-thiol compounds for 72 hours. Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful biophysical method to verify that a compound binds to its intended target in a cellular environment.[17][18] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[19]
Materials:
-
Human cancer cell line expressing the target kinase
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test compound and vehicle (DMSO)
-
PCR tubes or a thermal cycler with a gradient function
-
Lysis buffer with protease and phosphatase inhibitors
-
Apparatus for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Soluble Fraction Isolation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Aurora Kinase A at each temperature point by Western blotting or another specific protein detection method.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]
Biophysical Characterization of Inhibitor-Target Interactions
To gain deeper insights into the binding mechanism, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.
Application Note: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][21] This information is crucial for understanding the driving forces of binding and for lead optimization.[22]
Application Note: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates, kon and koff) of an inhibitor to its target protein immobilized on a sensor surface.[2][23] This provides valuable information on the inhibitor's binding dynamics and residence time on the target.[9]
Conclusion
The pyrimidine-2-thiol scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. By employing a systematic approach that integrates rational design, efficient synthesis, and a comprehensive suite of biochemical, cellular, and biophysical assays, researchers can effectively navigate the path from a hit compound to a potent and selective clinical candidate. The protocols and application notes provided herein offer a robust framework for scientists and drug development professionals engaged in this exciting area of research.
References
-
Role of Aurora Kinases in Cancer: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine. Retrieved from [Link]
-
The role of Aurora-A in human cancers and future therapeutics. (n.d.). PMC. Retrieved from [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). PubMed. Retrieved from [Link]
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. (2020). RSC Advances. Retrieved from [Link]
-
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC. Retrieved from [Link]
-
Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones. (2018). Turkish Journal of Chemistry. Retrieved from [Link]
-
Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. (2018). ResearchGate. Retrieved from [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. Retrieved from [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved from [Link]
-
Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. (2022). YouTube. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). SpringerLink. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.). CLYTE Technologies. Retrieved from [Link]
-
2-thiophenethiol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A novel protocol for solvent-free synthesis of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones catalyzed by metal oxide–MWCNTs nanocomposites. (2014). ResearchGate. Retrieved from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Retrieved from [Link]
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- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 23. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Experimental Setup for Testing the Anti-Inflammatory Properties of Pyrimidines
Introduction: The Growing Interest in Pyrimidines as Anti-Inflammatory Agents
Pyrimidines, a class of heterocyclic aromatic compounds, are fundamental building blocks of nucleic acids, namely thymine, cytosine, and uracil.[1] Beyond their critical biological roles, synthetic pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[2] These include potent anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3] The therapeutic potential of pyrimidine-based compounds stems from their ability to modulate key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory drugs with potentially improved efficacy and reduced side effects compared to existing treatments like non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel pyrimidine derivatives. We will delve into the underlying molecular mechanisms, provide step-by-step protocols for both in vitro and in vivo assays, and offer insights into data interpretation and troubleshooting.
Mechanistic Insights: How Pyrimidines Combat Inflammation
The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key mediators of the inflammatory cascade.[3][4] A primary mechanism involves the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which is a crucial player in the synthesis of prostaglandins—potent inflammatory mediators.[3][5][6] By selectively inhibiting COX-2 over COX-1, certain pyrimidine compounds may offer a safer therapeutic profile, minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][6]
Furthermore, many pyrimidine derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] These pathways are central to the production of a host of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[3][4][9] By interfering with these signaling cascades, pyrimidines can effectively dampen the inflammatory response. Some pyrimidines also exhibit antioxidant properties by reducing reactive oxygen species (ROS), which can contribute to inflammation-related tissue damage.[5][6]
Caption: Key inflammatory signaling pathways targeted by pyrimidine derivatives.
Experimental Design: A Multi-faceted Approach
A robust evaluation of the anti-inflammatory potential of pyrimidine compounds necessitates a combination of in vitro and in vivo experimental models.[10] This tiered approach allows for initial screening and mechanistic studies in a controlled cellular environment, followed by validation of efficacy in a more complex biological system.
Sources
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- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-6-sulfanylpyrimidin-2-ol
Welcome to the technical support center for the synthesis of 4-Methyl-6-sulfanylpyrimidin-2-ol, a key intermediate in various pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices to empower you with a deeper understanding of the reaction dynamics.
I. Synthesis Overview: The Claisen Condensation Route
The most common and reliable method for synthesizing this compound is through the Claisen condensation of ethyl acetoacetate with thiourea.[1][2][3] This reaction, a cornerstone of heterocyclic chemistry, proceeds via a cyclocondensation mechanism to form the pyrimidine ring.
The overall reaction is as follows:
Ethyl Acetoacetate + Thiourea → this compound + Ethanol + Water
While the stoichiometry appears straightforward, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.[4] This guide will address these factors in detail.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue and can stem from several factors.[4] Let's break down the potential causes and their solutions:
-
Incomplete Reaction: The condensation reaction may not be proceeding to completion.
-
Solution: Ensure your reaction is running for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[5] Also, verify that the reaction temperature is optimal. While heating is necessary, excessive temperatures can lead to side product formation.
-
-
Suboptimal Base/Catalyst: The choice and amount of base are critical for deprotonating the thiourea and facilitating the cyclization.
-
Solution: Sodium methoxide is a commonly used base for this reaction.[6] However, other bases like sodium ethoxide or potassium carbonate can also be effective.[7][8] It may be beneficial to perform small-scale optimization experiments to determine the best base and its stoichiometry for your specific setup.
-
-
Reagent Purity: Impurities in your starting materials, particularly the ethyl acetoacetate and thiourea, can interfere with the reaction.[4]
-
Solution: Use high-purity reagents. If you suspect impurities, consider purifying your starting materials before use. For example, ethyl acetoacetate can be distilled.
-
-
Moisture Contamination: The presence of water can hydrolyze the ester and interfere with the base, reducing the efficiency of the reaction.
-
Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[5]
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of side products is a common challenge that complicates purification and lowers the yield of the desired compound.[5]
-
Potential Side Products:
-
Unreacted Starting Materials: Thiourea and ethyl acetoacetate may remain if the reaction is incomplete.
-
Hydrolysis Products: If moisture is present, ethyl acetoacetate can hydrolyze to acetoacetic acid, which can then decarboxylate.
-
Dimerization/Polymerization: Under harsh conditions, the starting materials or the product can undergo self-condensation.[5]
-
-
Minimization Strategies:
-
Strict Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of specific side products.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition: In some cases, slow, portion-wise addition of one reactant to the other can minimize side reactions.
-
Q3: The purification of my product is proving difficult. What are the best practices for isolating pure this compound?
The polar nature of pyrimidine derivatives can make purification challenging.[9]
-
Crystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good crystallization solvent will dissolve the compound when hot but not when cold. For this compound, aqueous ethanol is a good starting point.[8] You may need to experiment with different solvent systems to find the optimal one.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[9] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
-
Chromatography: If crystallization does not yield a pure product, column chromatography may be necessary.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is typically used. The polarity of the mobile phase can be gradually increased to elute the desired compound.
-
Q4: My final product is discolored. What causes this and how can I prevent it?
Discoloration is usually due to the presence of minor impurities.
-
Causes:
-
Oxidation: The sulfanyl group can be susceptible to oxidation, especially if the product is exposed to air for extended periods at elevated temperatures.
-
Trace Impurities: Small amounts of highly colored side products can be difficult to remove.
-
-
Solutions:
-
Decolorization: As mentioned above, treating the hot crystallization solution with activated charcoal can effectively remove colored impurities.[9]
-
Inert Atmosphere: Handling the product under an inert atmosphere, especially during drying, can help prevent oxidation.
-
III. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for pyrimidine synthesis.[6]
-
Reagent Preparation:
-
In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mL of absolute ethanol.
-
Carefully add 5.4 g (0.1 mol) of sodium methoxide to the ethanol. Stir until the sodium methoxide is completely dissolved.
-
-
Reaction Setup:
-
To the sodium methoxide solution, add 7.6 g (0.1 mol) of thiourea and 13.0 g (0.1 mol) of ethyl acetoacetate.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to 400 mL of ice-cold water with stirring.
-
Acidify the solution to pH 5-6 with glacial acetic acid. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude product to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 60-70°C.
-
IV. Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Sodium Methoxide | Generally high | Strong base, readily available. |
| Sodium Ethoxide | Comparable to methoxide | Similar strength to methoxide. | |
| Potassium Carbonate | Moderate to high | Weaker base, may require longer reaction times. | |
| Solvent | Ethanol | Good | Common solvent for this reaction. |
| Methanol | Good | Can also be used effectively. | |
| DMF | Can lead to higher yields but is harder to remove. | High boiling point, good solvating properties. | |
| Temperature | Reflux (Ethanol) | Optimal | Provides sufficient energy for the reaction without significant decomposition. |
| Room Temperature | Very low to no reaction | Insufficient energy to overcome the activation barrier. | |
| >100°C | Decreased yield | Increased side product formation and potential for decomposition. |
V. Visualizations
Diagram 1: Reaction Mechanism
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benthamopen.com [benthamopen.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of Substituted Pyrimidine Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of crystallizing substituted pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality crystals of these pharmaceutically relevant molecules. Here, we synthesize technical expertise with practical, field-proven insights to troubleshoot common issues and optimize your crystallization workflows.
Introduction: The Unique Challenges of Pyrimidine Crystallization
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their journey from a synthesized powder to a well-ordered crystal lattice is often fraught with challenges. The presence of nitrogen atoms in the pyrimidine ring leads to specific intermolecular interactions, such as hydrogen bonding, which can significantly influence crystal packing.[1][2] Furthermore, the diverse range of substituents attached to the pyrimidine core can introduce conformational flexibility and varied electronic properties, further complicating the crystallization process.
This guide provides a structured approach to understanding and overcoming these challenges, from initial solvent screening to managing complex phenomena like polymorphism.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial hurdles faced during the crystallization of substituted pyrimidine compounds.
Q1: How do I select the best starting solvent for my pyrimidine compound?
A1: The ideal solvent is one where your compound exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[3] A good starting point is to test a range of solvents with varying polarities. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[3] Experimentally, this can be quickly assessed by observing if the compound dissolves upon heating and then precipitates upon cooling.
Q2: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A2: For compounds with high solubility in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[3] In this method, the pyrimidine compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or pentane).[3][4] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[3]
Q3: What is the role of pH in the crystallization of pyrimidine compounds?
A3: The pH of the crystallization medium can be a critical factor, especially for pyrimidine derivatives with ionizable functional groups. The pyrimidine ring itself is weakly basic.[5] Therefore, in acidic conditions, the nitrogen atoms can be protonated, forming a salt that may have significantly different solubility and crystallization behavior. Conversely, acidic substituents on the pyrimidine ring will be influenced by basic conditions. Understanding the pKa of your compound is crucial for manipulating its solubility and promoting crystallization.[5]
Q4: I am not getting any crystals, what are the first things I should try?
A4: If no crystals form after cooling, there are several potential reasons. The solution may not be supersaturated, meaning the concentration of your compound is too low.[3] Try re-heating the solution to evaporate some of the solvent and then cool it again.[3] If the issue is a lack of nucleation sites, you can try gently scratching the inside of the flask with a glass rod at the surface of the solution.[3] Another effective method is to create a "seed crystal" by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a thin film of solid, and then re-introducing the rod into the solution.[3]
Troubleshooting Guide: From No Crystals to High-Quality Diffraction Data
This section provides in-depth troubleshooting for more persistent crystallization challenges.
Issue 1: No Crystals Form After Extended Cooling and Seeding Attempts
Possible Cause: The chosen solvent system may be inappropriate, with the compound being too soluble even at low temperatures.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure to form crystals.
Detailed Steps:
-
Solvent Screening: A more systematic approach to solvent selection is needed. High-throughput screening methods can be employed to test a wide array of solvents and solvent mixtures with a small amount of material.[6]
-
Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which it is insoluble) dropwise to the solution at room temperature until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals.
-
Vapor Diffusion: As mentioned in the FAQs, this is a powerful technique for difficult-to-crystallize compounds.[4][7] It allows for very slow changes in solvent composition, which is ideal for promoting ordered crystal growth.
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Possible Cause: This often occurs when the solution is cooled too rapidly or when the compound is highly soluble in the chosen solvent.[3] Impurities can also promote oiling out.[3]
Troubleshooting Strategies:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask with a beaker can also slow down the cooling rate.[3]
-
Change Solvent System: Try a solvent in which the compound has lower solubility.[3] A solvent with a steep solubility curve with respect to temperature can sometimes lead to oiling out.[3]
-
Increase Purity: Ensure the starting material is as pure as possible. Techniques like column chromatography may be necessary to remove impurities that inhibit crystallization.[3][8]
Issue 3: Polymorphism - Obtaining Different Crystal Forms
The Challenge of Polymorphism:
Polymorphism is the ability of a compound to exist in more than one crystal structure.[9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[10][11][12] Substituted pyrimidines are known to exhibit polymorphism due to the potential for different hydrogen bonding networks and packing arrangements.[1][2]
Managing Polymorphism:
A systematic polymorph screen is essential to identify and characterize the different crystalline forms of your compound. This involves crystallizing the compound under a wide variety of conditions.
Table 1: Key Parameters for a Polymorph Screen
| Parameter | Conditions to Vary | Rationale |
| Solvent | A diverse range of polar, non-polar, protic, and aprotic solvents and mixtures.[13] | Solvent molecules can interact with the growing crystal faces, influencing the resulting crystal packing and morphology.[14][15] |
| Temperature | Cooling rate (slow vs. crash cooling), and crystallization temperature (e.g., room temperature, 4°C, -20°C).[13] | Temperature affects both the solubility and the kinetics of nucleation and crystal growth, which can favor the formation of different polymorphs.[3] |
| Supersaturation | Varying the initial concentration of the compound. | The level of supersaturation can influence which polymorph nucleates first (Ostwald's rule of stages).[9] |
| Additives/Impurities | The presence of small amounts of structurally related molecules. | Impurities can sometimes template the growth of a specific polymorph or inhibit the formation of others.[16][17][18] |
Characterization of Polymorphs:
The primary analytical technique for identifying different polymorphs is Powder X-ray Diffraction (PXRD).[10] Other useful methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state NMR.[10]
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common and straightforward crystallization method.
-
Dissolution: In an Erlenmeyer flask, add the impure substituted pyrimidine compound. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.[3]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling process and prevent solvent evaporation.[3]
-
Crystal Growth: As the solution cools, the solubility of the pyrimidine compound will decrease, leading to the formation of crystals.[3]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Anti-Solvent Vapor Diffusion
This method is ideal for compounds that are highly soluble in high-boiling point solvents.
Caption: Workflow for anti-solvent vapor diffusion.
-
Preparation: Dissolve the pyrimidine compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small, open vial.
-
Assembly: Place this inner vial inside a larger vial or jar that contains a layer of an "anti-solvent" (e.g., diethyl ether, pentane, dichloromethane). The level of the anti-solvent should be below the top of the inner vial.[4]
-
Sealing and Diffusion: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[4]
-
Crystallization: As the concentration of the anti-solvent increases in the inner vial, the solubility of the pyrimidine compound decreases, leading to slow and controlled crystallization.[3]
-
Monitoring: Monitor the setup over several days to weeks until crystals of suitable size have formed.
Conclusion
The crystallization of substituted pyrimidine compounds presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the principles of solubility, nucleation, and polymorphism, and by employing a range of crystallization techniques, researchers can successfully obtain high-quality crystals for structural analysis and further development. This guide serves as a starting point for troubleshooting common issues, and further exploration of the cited literature is encouraged for a deeper understanding of specific crystallization phenomena.
References
-
University of Cambridge, Department of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]
- Luft, J. R., Snell, E. H., & DeTitta, G. T. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Expert Opinion on Drug Discovery, 6(5), 465–480.
-
JoVE. (2023). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. Retrieved from [Link]
-
Journal of GXP Compliance. (2012). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Retrieved from [Link]
-
Hampton Research. (n.d.). Guide for crystallization. Retrieved from [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]
-
PubMed. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. Retrieved from [Link]
-
Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]
-
Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]
-
News-Medical.Net. (2019). Protein Crystallization Screening. Retrieved from [Link]
-
ACS Publications. (2024). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Institutes of Health. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
National Institutes of Health. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
ACS Publications. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
MDPI. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Retrieved from [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]
-
Nature. (2023). Impact of impurities on crystal growth. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydrogen bond interactions in the crystal packing of 4a, viewed almost along the a axis. Retrieved from [Link]
-
MDPI. (n.d.). Polymorphism in Crystals. Retrieved from [Link]
-
MDPI. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]
-
National Institutes of Health. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism in molecular crystals. Retrieved from [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Quora. (2016). What causes purines to always bond with pyrimidines?. Retrieved from [Link]
-
MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
YouTube. (2022). Exploring Polymorphism, Cocrystallization and Mixed Crystallization. Retrieved from [Link]
-
MDPI. (2019). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
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Technical Support Center: Navigating the Crystallization of Pyrimidine Derivatives & Preventing Oiling Out
Welcome to the Technical Support Center for the crystallization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in obtaining high-quality crystalline material, with a specific focus on preventing the phenomenon of "oiling out." As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own experiments.
Understanding "Oiling Out" in Pyrimidine Crystallization
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating event in crystallization where the solute separates from the solution as a super-saturated liquid (an "oil") rather than a solid crystalline lattice.[1] This oil is often a good solvent for impurities, and its eventual solidification typically results in an amorphous, impure solid, defeating the purpose of crystallization.[1][2] For pyrimidine derivatives, which are central to many pharmaceutical compounds, achieving a pure, stable crystalline form is critical for downstream applications.
This guide will address the primary causes of oiling out and provide actionable strategies to prevent it, ensuring robust and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause my pyrimidine derivative to oil out?
A1: Oiling out is primarily a kinetic phenomenon driven by high supersaturation.[1] When the concentration of your pyrimidine derivative in solution far exceeds its solubility limit, the system may find it easier to form a disordered, solute-rich liquid phase (the oil) than an ordered crystal lattice. Key contributing factors include:
-
Rapid Cooling: Drastic temperature drops quickly increase supersaturation, not allowing sufficient time for controlled crystal nucleation and growth.[3]
-
Inappropriate Solvent Choice: A solvent in which your compound is excessively soluble, or one with a very steep solubility-temperature curve, can easily lead to high supersaturation upon cooling.[3]
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level for oiling out.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, making it more energetically favorable for the compound to separate as an oil.[2]
Q2: How do I select an appropriate solvent system to crystallize my pyrimidine derivative and avoid oiling out?
A2: The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] A systematic solvent screening is a crucial first step.
Common Solvent Systems for Pyrimidine Derivatives:
| Solvent Type | Examples | Suitability |
| Protic Solvents | Ethanol, Methanol, Water | Often effective for pyrimidines with hydrogen bonding capabilities.[3][4] |
| Aprotic Solvents | Ethyl Acetate, Acetone, Acetonitrile | Good general-purpose solvents.[3] |
| Mixed Solvent Systems | Hexane/Acetone, Hexane/THF, Dichloromethane/Methanol | Useful for fine-tuning solubility.[3][5] |
| High-Boiling Point Solvents | DMF, DMSO | Used for poorly soluble compounds, often in conjunction with an anti-solvent.[3] |
A rule of thumb is that solvents with functional groups similar to the solute often lead to high solubility, which can increase the risk of oiling out.[3] Therefore, consider a range of solvent polarities. The goal is to find a system where the supersaturation is generated slowly and controllably.
Q3: My pyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it without oiling out?
A3: For compounds with limited solubility, anti-solvent vapor diffusion is a highly effective technique.[3] In this method, the pyrimidine derivative is dissolved in a small amount of a high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[3] The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[3]
Q4: What is the role of seeding in preventing oiling out?
A4: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth.[6] By introducing a small number of crystals of the pure compound to a solution in its metastable zone (a region of supersaturation where spontaneous nucleation is unlikely), you provide a template for further crystallization. This directs the system towards crystal growth rather than oiling out.[6] A general guideline is to add seeds when the solution is about one-third of the way into the metastable zone.[6]
Troubleshooting Guide: From Oiling Out to Crystalline Solid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out Occurs Upon Cooling | 1. Cooling rate is too fast. 2. Solution is too concentrated. 3. Solvent is too "good." | 1. Allow the solution to cool to room temperature slowly by insulating the flask.[3]2. Re-heat the solution and add a small amount of additional solvent to slightly decrease the concentration.[3]3. Try a less effective solvent in which the compound has lower solubility, or use a co-solvent system to reduce the overall solvating power.[3] |
| Seed Crystals Dissolve or Turn to Oil | 1. Solution is not yet supersaturated. 2. Supersaturation is too high, favoring oiling out. | 1. Ensure the solution has cooled enough to be in the metastable zone before adding seeds.[6]2. Add a larger quantity of seed crystals. Alternatively, add the seed crystals to the anti-solvent to form a suspension, then slowly add this suspension to the solution of your compound.[7] |
| Amorphous Solid Forms After Oiling Out | The oil solidified without forming a crystal lattice. | Redissolve the amorphous solid in a minimal amount of hot solvent. Consider the following adjustments for the next attempt:- Use a different solvent system.- Employ a slower cooling rate.- Use seeding to direct crystallization. |
| Persistent Oiling Out Despite Troubleshooting | Significant impurities may be present. | Purify the crude material using another technique, such as column chromatography, before attempting recrystallization.[3] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
-
Place a small amount (5-10 mg) of your pyrimidine derivative into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, and water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
If the solid is insoluble at room temperature, gently heat the tube. If it dissolves when hot, it is a potential candidate for cooling crystallization.
-
Allow the tubes that required heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
The ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.
Protocol 2: Controlled Cooling Crystallization to Prevent Oiling Out
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to form a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[8]
-
Slow Cooling: Cover the flask with a watch glass and place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels) to allow for slow cooling to room temperature.[2]
-
Seeding (Recommended): Once the solution has cooled slightly but before spontaneous crystallization or oiling out occurs, add a few seed crystals of the pure compound.[3]
-
Crystal Growth: Allow the solution to stand undisturbed as crystals form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the decision-making process when encountering oiling out during the crystallization of pyrimidine derivatives.
Caption: A decision-making workflow for troubleshooting oiling out.
Caption: The interplay of factors influencing crystallization outcomes.
References
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 757-763. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Furberg, S., & Hassel, O. (1950). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 4, 1584-1596. [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Denney, R. (2021). Seeding: A simple but effective method for crystallization control. API Particle Development. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]
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Hampton Research. Seeding. [Link]
-
University of California, Los Angeles. Guide for crystallization. [Link]
-
University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]
-
Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
-
ResearchGate. (2021). Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. [Link]
-
Tanaka, M., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1644-1650. [Link]
-
ResearchGate. (2025). A method to crystallize substances that oil out. [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization and Crystallizers. IntechOpen. [Link]
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Alberti, S., Gladfelter, A., & Mittag, T. (2019). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. Cell, 176(3), 419-434. [Link]
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ChemRxiv. (2022). Discrimination between Purine and Pyrimidine-rich RNA in Liquid-Liquid Phase Separated Condensates with Cationic Peptides and the Effect of Artificial Crowding Agents. [Link]
-
White Rose Research Online. (2020). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]
- Google Patents. (2023).
- Google Patents. (2019). CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
-
MDPI. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]
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MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
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RSC Publishing. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. [Link]
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National Center for Biotechnology Information. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
ResearchGate. (2025). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. [Link]
-
MDPI. (2023). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. [Link]
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ACS Omega. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]
Sources
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- 8. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: A-Z Guide for Purifying 4-Methyl-6-sulfanylpyrimidin-2-ol
Welcome to the technical support center for the purification of 4-Methyl-6-sulfanylpyrimidin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for achieving high-purity material essential for reliable biological assays.
This guide provides a comprehensive overview of purification strategies, troubleshooting advice, and analytical techniques to ensure your compound meets the stringent purity requirements for biological testing.
Troubleshooting and FAQs
This section addresses specific issues that you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My compound is not crystallizing from the solution, what should I do?
A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[4] This creates microscopic scratches on the glass surface that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the solution to initiate crystallization.[4]
-
Solvent Evaporation: Dip a glass stirring rod into the solution and allow the solvent to evaporate, leaving a thin residue of the compound on the rod. Reintroducing this rod into the solution can provide nucleation sites.[4]
-
Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid.[5]
Q2: The crystals I obtained are colored, but the pure compound should be white. How can I remove the colored impurities?
A2: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[5][6] Activated charcoal has a high surface area and can adsorb colored organic impurities. However, use it judiciously, as it can also adsorb your desired compound, leading to a lower yield.
Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent. To resolve this, try the following:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7]
-
Different Solvent System: Experiment with a different solvent or a mixture of solvents. A solvent with a lower boiling point might be more suitable.[5]
Chromatography Challenges
Q4: I'm observing peak tailing in my HPLC analysis. What could be the cause?
A4: Peak tailing in HPLC can be caused by several factors, especially when dealing with polar, nitrogen-containing compounds like pyrimidine derivatives.[5]
-
Analyte-Stationary Phase Interaction: The basic nature of the pyrimidine ring can lead to strong interactions with the acidic silanol groups on the silica-based stationary phase, causing tailing.[8]
-
Mobile Phase Issues: The mobile phase may not be optimal for eluting your compound efficiently.
Solutions:
-
Use a Polar-Endcapped Column: These columns have fewer accessible silanol groups, reducing the likelihood of strong interactions with basic analytes.
-
Adjust Mobile Phase: Consider adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to compete with your analyte for the active sites on the stationary phase.[8] Alternatively, decreasing the percentage of the organic modifier can improve retention and peak shape for highly polar compounds in reverse-phase HPLC.[5]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to reverse-phase HPLC.[5]
Q5: My compound is not separating well from its impurities during column chromatography. How can I improve the separation?
A5: Improving separation in column chromatography involves optimizing the stationary and mobile phases.
-
Solvent System Selection: The choice of solvent is critical.[9][10] Use Thin-Layer Chromatography (TLC) to screen for the best solvent system that provides good separation between your compound and the impurities.[10] For polar compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or methanol is often used.[11]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of compounds with different polarities.[10]
-
Stationary Phase: While silica gel is the most common stationary phase, for basic compounds like pyrimidines, alumina (neutral or basic) can sometimes provide better separation by minimizing strong acidic interactions.[9][10]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for purifying this compound by recrystallization. The choice of solvent is crucial and should be determined experimentally. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[4]
Step-by-Step Methodology:
-
Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely.[4][12] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel to remove them.[12]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4][7] As the solution cools, the solubility of the compound will decrease, leading to crystal formation.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of small molecules.[13][14] A reverse-phase method is commonly used for pyrimidine derivatives.[15][16]
Step-by-Step Methodology:
-
Column Selection: Choose a suitable reverse-phase column, such as a C18 or C8 column.[16]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[15][17] For MS-compatible methods, use a volatile buffer like ammonium formate or formic acid.[15]
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Run the analysis using either an isocratic or gradient elution method.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.[13]
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many pyrimidine derivatives.[4] |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point.[4] |
| Ethyl Acetate | 77 | Medium | Can be a good choice for less polar impurities.[4] |
| Water | 100 | High | Can be used if the compound is sufficiently soluble at high temperatures and insoluble at low temperatures.[5] |
| Hexane/Acetone | Varies | Varies | A non-polar/polar mixture that can be effective for certain compounds.[4] |
Table 2: Typical HPLC Conditions for Purity Analysis of Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification and purity assessment of this compound.
Analytical Techniques for Purity Determination
Caption: Key analytical techniques for the comprehensive purity assessment of the target compound.
References
- Benchchem.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Methyl-6-sulfanylpyrimidin-2-ol and 6-methyl-2-thiouracil for Researchers
This guide provides a comprehensive comparison of the known biological activities of 4-Methyl-6-sulfanylpyrimidin-2-ol and 6-methyl-2-thiouracil. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct and overlapping therapeutic potentials of these two structurally related pyrimidine derivatives. While direct head-to-head comparative studies are not extensively available in current literature, this guide synthesizes existing data and provides detailed experimental protocols to facilitate such investigations.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of this compound and 6-methyl-2-thiouracil is crucial for interpreting their biological activities. The key difference lies in the substituent at the 6-position of the pyrimidine ring, which can significantly influence their interaction with biological targets.
| Property | This compound | 6-methyl-2-thiouracil |
| Chemical Structure | ||
| Molecular Formula | C5H6N2OS2 | C5H6N2OS[1] |
| Molecular Weight | 174.24 g/mol | 142.18 g/mol [1] |
| CAS Number | Not readily available | 56-04-2[1] |
| Synonyms | 4-methyl-6-mercaptopyrimidin-2-ol | Methylthiouracil, 6-Methyl-2-thio-2,4(1H,3H)-pyrimidinedione[2][3] |
Overview of Known Biological Activities
The existing body of research indicates that these two compounds, while structurally similar, have been investigated for distinct biological activities.
This compound and Related Pyrimidine-2-ol/thiol Derivatives
Research into pyrimidin-2-ol and its thiol derivatives has revealed a broad spectrum of potential therapeutic applications. These compounds have been noted for their significant antimicrobial properties against various bacterial and fungal strains.[4][5] Furthermore, certain derivatives have demonstrated inhibitory effects on key metabolic enzymes, including α-glucosidase and pancreatic lipase, suggesting potential applications in the management of diabetes and obesity, respectively.[6]
6-methyl-2-thiouracil
6-methyl-2-thiouracil is a well-established antithyroid agent.[7] Its mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones.[3] Beyond its effects on the thyroid, 6-methyl-2-thiouracil has also been identified as a competitive inhibitor of nitric oxide synthase (NOS), with a moderate selectivity for the neuronal isoform. This suggests a potential role for this compound in modulating nitric oxide signaling pathways.
Head-to-Head Comparison: Experimental Design and Protocols
To directly compare the biological activities of this compound and 6-methyl-2-thiouracil, standardized in vitro assays are essential. Below are detailed protocols for key assays based on the known activities of these classes of compounds.
Antimicrobial Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Experimental Protocol:
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains in the appropriate broth overnight at 37°C. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare stock solutions of this compound and 6-methyl-2-thiouracil in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microbe with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Data Analysis: Determine the MIC by visually inspecting the lowest concentration of the compound that inhibits visible growth.
Caption: Workflow for Antimicrobial Susceptibility Testing.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (this compound or 6-methyl-2-thiouracil) at various concentrations, and the α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stopping the Reaction: Stop the reaction by adding sodium carbonate solution.
-
Data Analysis: Measure the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with a control (without the inhibitor). The IC50 value is then determined.[8]
Caption: Workflow for α-Glucosidase Inhibition Assay.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay quantifies the inhibition of NOS activity by measuring the production of nitric oxide.
Experimental Protocol:
-
Enzyme Preparation: Use a commercially available nitric oxide synthase inhibitor screening kit or prepare purified NOS enzyme.
-
Reaction Mixture: In a 96-well plate, combine the NOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, tetrahydrobiopterin).
-
Addition of Inhibitor: Add this compound or 6-methyl-2-thiouracil at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for NO production.
-
NO Detection: Measure the amount of NO produced. This is typically done indirectly by measuring the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess reagent.
-
Data Analysis: Calculate the percentage of NOS inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for Nitric Oxide Synthase Inhibition Assay.
Data Interpretation and Comparative Analysis
The results from these assays will provide a quantitative comparison of the biological activities of the two compounds.
Hypothetical Data Summary Table:
| Assay | Parameter | This compound | 6-methyl-2-thiouracil |
| Antimicrobial | MIC (µg/mL) vs. S. aureus | e.g., 16 | e.g., >128 |
| α-Glucosidase Inhibition | IC50 (µM) | e.g., 50 | e.g., 200 |
| NOS Inhibition (nNOS) | IC50 (µM) | e.g., 100 | e.g., 30 |
Interpreting these results would involve comparing the MIC and IC50 values. A lower value indicates greater potency. This comparative data would be invaluable for determining the potential therapeutic applications and for guiding further drug development efforts.
Signaling Pathway Context
Understanding the mechanism of action of these compounds requires an appreciation of the biological pathways they modulate.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibition of this enzyme slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Caption: Inhibition of α-Glucosidase Pathway.
Mechanism of Nitric Oxide Synthase Inhibition
Nitric oxide synthase catalyzes the production of nitric oxide from L-arginine. NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. Inhibitors of NOS can modulate these processes.
Caption: Inhibition of Nitric Oxide Synthase Pathway.
Conclusion
While this compound and 6-methyl-2-thiouracil share a common pyrimidine core, the available evidence suggests they may have distinct primary biological activities. The former and its analogs show promise as antimicrobial and metabolic enzyme inhibitors, while the latter is a known antithyroid agent with NOS inhibitory properties. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct direct comparative studies, which are crucial for elucidating their full therapeutic potential and for the development of novel, more effective drugs.
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Al-Hourani, B. J., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2940. [Link]
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Comparative Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its inherent biological relevance and synthetic tractability have led to its incorporation into a multitude of therapeutic agents. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of analogs based on the 4-Methyl-6-sulfanylpyrimidin-2-ol core. By examining key structural modifications and their impact on biological activity, we aim to furnish a valuable resource for the rational design of novel therapeutics.
Our exploration will be anchored by a detailed case study on a closely related series of compounds—4-amino-6-hydroxy-2-mercaptopyrimidine derivatives—which have been extensively studied as potent and selective antagonists of the A3 adenosine receptor (A3AR). We will then broaden our scope to discuss the potential bioisosteric replacement of the C4-amino group with a methyl group and consider other biological targets for this versatile scaffold, such as antimicrobial agents.
The Versatile Pyrimidine Core: A Foundation for Diverse Biological Activity
The six-membered heterocyclic pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering it a privileged structure in drug discovery.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of various substituents at the C2, C4, C5, and C6 positions allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Case Study: 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives as A3 Adenosine Receptor Antagonists
A seminal study by Cosimelli et al. provides a robust framework for understanding the SAR of pyrimidine derivatives targeting the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in inflammation and various pathological conditions.[2] Their work on 4-amino-6-hydroxy-2-mercaptopyrimidine analogs offers critical insights that can be extrapolated to the this compound series.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of A3AR antagonists can be systematically dissected by examining the influence of substituents at three key positions: the 2-sulfanyl group, and the 4-amino group.
1. Substitution at the 2-Sulfanyl Position (R):
-
Alkylation of the sulfur atom is crucial for activity.
-
A propyl group (n-C3H7) at this position was found to be optimal for A3AR affinity.
2. Substitution at the 4-Amino Group (R' and R''):
-
N-alkylation of the 4-amino group significantly enhances potency.
-
A methyl group (CH3) as one of the substituents (R'') is well-tolerated.
-
The nature of the second substituent (R') has a profound impact on affinity. Aromatic and lipophilic groups are favored, suggesting the presence of a hydrophobic pocket in the A3AR binding site.
-
A 4-chlorobenzyl group at the R' position resulted in a compound with a Ki of 3.5 nM, demonstrating high potency.
-
Other substitutions at the para position of the benzyl ring, such as methoxy, also yielded highly potent compounds.
The following diagram illustrates the key SAR findings for 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives as A3AR antagonists.
Performance Comparison of Key A3AR Antagonists
The following table summarizes the binding affinities (Ki) of selected 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives for the human A3, A1, and A2A adenosine receptors, highlighting their potency and selectivity.
| Compound | R (at S-2) | R' (at N-4) | R'' (at N-4) | hA3 Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) |
| 5a | n-C3H7 | H | H | 1560 | >10000 | >10000 |
| 5g | n-C3H7 | CH2C6H5 | CH3 | 128 | >10000 | >10000 |
| 5m | n-C3H7 | CH2(4-ClC6H4) | CH3 | 3.5 | >10000 | >10000 |
| 5o | n-C3H7 | CH2(4-CH3OC6H4) | CH3 | 1.8 | >10000 | >10000 |
Data sourced from Cosimelli et al., J. Med. Chem. 2008, 51, 15, 4593–4601.[2]
Bioisosteric Considerations: From 4-Amino to 4-Methyl
A key question for the development of analogs based on the "this compound" scaffold is the impact of replacing the 4-amino group with a methyl group. While a direct comparative study is not available in the literature, we can infer potential consequences based on established medicinal chemistry principles.
-
Hydrogen Bonding: The primary amino group can act as a hydrogen bond donor, which may be a critical interaction for binding to certain targets. Replacing it with a methyl group removes this capability.
-
Basicity: The amino group imparts basicity to the molecule, which can influence its pharmacokinetic properties (e.g., solubility, membrane permeability, and metabolic stability). A methyl group is non-basic.
-
Steric and Electronic Effects: A methyl group is smaller than a substituted amino group and has a different electronic profile. This will alter the shape and electronic distribution of the molecule, potentially leading to a different target profile or binding affinity.
Given these differences, it is plausible that this compound analogs will exhibit a different spectrum of biological activities compared to their 4-amino counterparts.
Alternative Biological Targets: Antimicrobial Activity
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Several studies have demonstrated the efficacy of pyrimidine derivatives against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways.
For instance, some pyrimidine derivatives have been shown to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The structure-activity relationships for antimicrobial pyrimidines often highlight the importance of specific substitution patterns that mimic the natural substrate of the target enzyme.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of pyrimidine derivatives.
Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine
A common synthetic route to the 4-amino-6-hydroxy-2-mercaptopyrimidine core involves the condensation of ethyl cyanoacetate and thiourea.
Procedure:
-
A mixture of ethyl cyanoacetate (1 equivalent) and thiourea (1 equivalent) is heated under reflux in methanol.
-
A base, such as the sodium salt of 2-hydroxypyridine, is added to the reaction mixture.[3]
-
After the reaction is complete (monitored by TLC), water is added, and the solution is neutralized with acetic acid.
-
The product, 4-amino-6-hydroxy-2-mercaptopyrimidine, precipitates and can be collected by filtration.[3]
The following diagram outlines the general synthetic workflow.
A3 Adenosine Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the A3 adenosine receptor.
Materials:
-
Membranes from cells expressing the human A3 adenosine receptor.
-
Radioligand: [125I]AB-MECA.
-
Non-specific binding control: 10 µM R-PIA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase.
-
Test compounds at various concentrations.
Procedure:
-
Incubate the cell membranes (20-40 µg of protein) with the radioligand (0.5 nM) and varying concentrations of the test compound in the assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Terminate the incubation by rapid filtration through Whatman GF/B filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.[5]
-
Sterile 96-well microtiter plates.
-
Test compounds stock solution.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Add the standardized microbial inoculum to each well.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Signaling Pathways: A3 Adenosine Receptor
Activation of the A3AR by its endogenous ligand, adenosine, or its antagonism by compounds such as the 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, modulates several downstream signaling cascades. A3AR is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways involved in inflammation and cell proliferation.
The following diagram depicts a simplified A3 adenosine receptor signaling pathway.
Conclusion
The this compound scaffold and its analogs represent a promising area for therapeutic innovation. The detailed structure-activity relationship of the closely related 4-amino-6-hydroxy-2-mercaptopyrimidine series as A3 adenosine receptor antagonists provides a valuable roadmap for the design of new potent and selective modulators of this target. Furthermore, the inherent versatility of the pyrimidine core suggests that derivatives of this compound may also hold potential as antimicrobial agents or for other therapeutic applications.
By understanding the key structural determinants of activity, leveraging established synthetic methodologies, and employing robust biological assays, researchers can effectively explore the therapeutic potential of this important class of molecules. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.
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A Comparative Analysis of the Antimicrobial Spectrum of 4-Methyl-6-sulfanylpyrimidin-2-ol and Standard Antibiotics
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2] This guide focuses on 4-Methyl-6-sulfanylpyrimidin-2-ol, a member of the pyrimidine-thiol family. While direct experimental data for this specific molecule is emerging, we can infer its potential antimicrobial spectrum by analyzing structurally similar pyrimidin-2-ol and pyrimidine-thiol analogues reported in recent literature.[3][4][5]
This document provides a comparative overview of the anticipated antimicrobial spectrum of this compound against that of well-established, standard antibiotics such as Ciprofloxacin (a broad-spectrum fluoroquinolone) and Ampicillin (an extended-spectrum β-lactam).[6] We will delve into the quantitative data derived from analogues, present a detailed, field-proven protocol for determining antimicrobial susceptibility, and explore the potential mechanisms that may underlie its activity.
Comparative Antimicrobial Spectrum: An Evidence-Based Overview
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to visibly inhibit the growth of a microorganism.[7] The lower the MIC value, the more potent the antimicrobial agent.
The following table summarizes the reported MIC values for various pyrimidine-thiol derivatives against a panel of clinically relevant microorganisms, juxtaposed with the typical MIC ranges for Ciprofloxacin and Ampicillin for reference. This comparative data allows us to position the potential efficacy of this compound within the existing antimicrobial landscape.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Pyrimidine-Thiol Analogues vs. Standard Antibiotics
| Microorganism | Gram Stain | Pyrimidine-Thiol Analogues* | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | Gram-Positive | 8 - 32 | 0.12 - 2 | 0.25 - 8 |
| Bacillus subtilis | Gram-Positive | 4 - 16 | 0.25 - 1 | 0.06 - 2 |
| Escherichia coli | Gram-Negative | 16 - 64 | 0.008 - 1 | 2 - 16 |
| Pseudomonas aeruginosa | Gram-Negative | 32 - >128 | 0.25 - 4 | >128 |
| Candida albicans | Fungal | 8 - 64 | N/A | N/A |
*Note: Data for "Pyrimidine-Thiol Analogues" is synthesized from published studies on various substituted pyrimidin-2-ol/thiol derivatives and thiopyrimidine compounds to provide an estimated range of activity.[3][5][8] This serves as a proxy for the expected performance of this compound.
From this data, pyrimidine-thiol analogues demonstrate promising activity, particularly against Gram-positive bacteria and the fungal pathogen C. albicans.[8] While their activity against Gram-negative bacteria like E. coli is present, it appears less potent than that of Ciprofloxacin.[5] The limited activity against highly resistant organisms like P. aeruginosa suggests a spectrum that, while broad, may not cover all challenging pathogens.
Methodology Deep Dive: Broth Microdilution for MIC Determination
To ensure the generation of reliable and reproducible susceptibility data, adherence to a standardized protocol is paramount. The broth microdilution method is a gold-standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[9][10] It offers quantitative results and is amenable to high-throughput screening.[11]
Principle of the Method
This method involves challenging a standardized suspension of a test microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[7] The MIC is identified as the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[12]
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Detailed Step-by-Step Protocol
-
Preparation of Antimicrobial Agent Dilutions:
-
Causality: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) because many organic compounds have poor aqueous solubility. Serial twofold dilutions are then made in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This twofold series is critical for accurately identifying the sharp cutoff point of inhibition.[7]
-
-
Inoculum Preparation:
-
Causality: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL and is crucial for test standardization; a lower or higher bacterial density would lead to falsely low or high MICs, respectively.[13] This suspension is then diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
-
Inoculation of Microtiter Plate:
-
Causality: A standard 96-well microtiter plate is used. Each well (except sterility controls) receives the standardized bacterial inoculum. The antimicrobial dilutions are added to the appropriate wells. Including a positive control (broth + inoculum, no drug) is essential to confirm the viability of the microorganism, while a negative control (broth only) ensures the sterility of the medium.[13]
-
-
Incubation:
-
Causality: The plate is incubated at 35°C ± 2°C for 16-20 hours for most common bacteria.[7] This timeframe allows for sufficient bacterial growth in the control wells to make turbidity clearly visible, providing a distinct endpoint for comparison against wells with the antimicrobial agent.
-
-
Reading and Interpretation:
-
Causality: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[12] This can be done by the unaided eye or with the aid of a plate reader measuring optical density. This value provides a quantitative measure of the compound's potency against the specific microorganism tested.
-
Mechanistic Insights: A Potential Novel Mode of Action
While many conventional antibiotics target cell wall synthesis (e.g., Ampicillin) or DNA replication (e.g., Ciprofloxacin), pyrimidine derivatives may offer alternative mechanisms, which is advantageous in overcoming existing resistance.[14][15] Studies on structurally related thiophenyl-pyrimidine compounds suggest a compelling mode of action: the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[16][17]
FtsZ is a crucial prokaryotic cytoskeletal protein that assembles into a contractile "Z-ring" at the site of cell division. The proper function of FtsZ is essential for bacterial cytokinesis.[17]
Proposed Mechanism of Action
Caption: Proposed mechanism of FtsZ protein inhibition by a pyrimidine-thiol compound, disrupting bacterial cell division.
By binding to FtsZ, this compound could potentially disrupt the protein's polymerization or its GTPase activity, thereby preventing Z-ring formation.[16][17] This action would halt cell division, leading to the formation of long, filamentous cells and ultimately cell death. This mechanism is distinct from those of major antibiotic classes, making it a valuable target for developing drugs that can circumvent common resistance pathways.
Discussion and Future Directions
The available data on analogous compounds suggests that this compound is a promising scaffold for antimicrobial drug development. Its anticipated broad-spectrum activity, encompassing both Gram-positive bacteria and fungi, makes it an attractive candidate. The potential novel mechanism of action via FtsZ inhibition is particularly significant, as it could be effective against strains that have developed resistance to conventional antibiotics.[16]
However, the comparatively higher MIC values against Gram-negative bacteria highlight an area for further optimization. The outer membrane of Gram-negative bacteria presents a formidable barrier that may limit compound entry. Future research should focus on:
-
Definitive Spectrum Analysis: Conducting comprehensive MIC testing of the specific this compound molecule against a wide panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism Validation: Performing biochemical and cellular assays to confirm FtsZ as the primary target and elucidate the precise binding interactions.
-
Structural Optimization: Employing medicinal chemistry approaches to enhance potency, particularly against Gram-negative pathogens, and to improve pharmacokinetic properties.
Conclusion
References
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on behalf of the ESCMID Study Group Legionella Infections. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA. Available at: [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]
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Kumar, A., Sharma, S., & Sharma, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Al-Romaigh, H. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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Wang, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Available at: [Link]
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A Comparative Guide to Validating the Mechanism of Action of 4-Methyl-6-sulfanylpyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for validating the mechanism of action of a novel pyrimidine analog, 4-Methyl-6-sulfanylpyrimidin-2-ol. Given the limited specific literature on this compound, we will proceed by postulating a plausible mechanism of action based on its structural features and the known pharmacology of pyrimidine derivatives. This guide will then detail a rigorous, multi-faceted experimental strategy to test this hypothesis, compare its efficacy against established alternatives, and provide the necessary data to support its potential as a therapeutic agent.
Part 1: Postulating a Mechanism of Action for this compound
The chemical structure of this compound, featuring a pyrimidine core, suggests potential interference with nucleotide metabolism or kinase signaling pathways, common targets for such scaffolds.[1][2][3] Pyrimidine analogs often act as antimetabolites by inhibiting enzymes crucial for DNA and RNA synthesis, making them effective anticancer agents.[1][4] The sulfanyl group could facilitate binding to the active site of enzymes like dihydroorotate dehydrogenase (DHODH) or thymidylate synthase (TS), key players in pyrimidine biosynthesis.[1] Alternatively, the pyrimidine scaffold is a well-established hinge-binding motif for many kinases, suggesting that this compound could be a kinase inhibitor.[2][5][6]
For the purpose of this guide, we will hypothesize that This compound acts as an inhibitor of an enzyme involved in pyrimidine biosynthesis, leading to antiproliferative effects in cancer cells. This hypothesis will be systematically tested through the experimental workflows outlined below.
Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Validation
A robust validation of a drug's mechanism of action requires a multi-pronged approach, moving from broad cellular effects to specific molecular interactions.[7][8][9] This process not only confirms the intended target but also uncovers potential off-target effects.[10]
Initial Phenotypic Screening: Assessing Antiproliferative Activity
The first step is to determine the biological effect of this compound on cancer cells. A cell viability assay is a fundamental starting point to measure its cytotoxic or cytostatic effects and to determine the half-maximal inhibitory concentration (IC50).[11]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., a panel of breast, colon, and lung cancer lines) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and relevant comparator compounds (e.g., 5-Fluorouracil, Gemcitabine) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.[11][12]
Data Presentation: Comparative IC50 Values
| Compound | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., HCT116) IC50 (µM) | Cell Line 3 (e.g., A549) IC50 (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 5-Fluorouracil (Alternative 1) | [Known Value] | [Known Value] | [Known Value] |
| Gemcitabine (Alternative 2) | [Known Value] | [Known Value] | [Known Value] |
Target Identification and Engagement
Once antiproliferative activity is confirmed, the next crucial step is to identify the direct molecular target of this compound.
Experimental Workflow: Target Identification
Caption: Hypothesized mechanism of action of this compound.
Comparison with Alternative Compounds
A crucial aspect of validation is to compare the performance of the novel compound with existing drugs that have a similar or different mechanism of action.
Comparative Analysis Framework
| Feature | This compound | Alternative 1 (e.g., 5-Fluorouracil) | Alternative 2 (e.g., Kinase Inhibitor) |
| Primary Target | [Hypothesized Target] | Thymidylate Synthase | [Specific Kinase] |
| IC50 (Enzymatic Assay) | [Experimental Value] | [Known Value] | [Known Value] |
| IC50 (Cell Viability) | [From Section 2.1] | [From Section 2.1] | [Experimental Value] |
| Off-Target Effects | [To be determined] | Known off-target effects | Known off-target effects |
| Selectivity | [To be determined] | [Known Selectivity] | [Known Selectivity] |
Part 3: Ensuring Scientific Integrity and Trustworthiness
To ensure the trustworthiness of the findings, every protocol must be a self-validating system. This includes:
-
Positive and Negative Controls: Every experiment should include appropriate positive and negative controls to validate the assay's performance.
-
Dose-Response Relationships: Demonstrating a clear dose-response relationship is essential for establishing a causal link between the compound and its biological effect.
By following this comprehensive guide, researchers can systematically and rigorously validate the mechanism of action of this compound, providing a solid foundation for its further development as a potential therapeutic agent.
References
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A Comparative In Silico Docking Guide: Evaluating the Therapeutic Potential of 4-Methyl-6-sulfanylpyrimidin-2-ol Against Key Protein Targets
This guide provides a comprehensive, in-depth protocol and comparative analysis for conducting in silico molecular docking studies on 4-Methyl-6-sulfanylpyrimidin-2-ol, a novel pyrimidine derivative. Pyrimidine and its related scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This document is structured to guide researchers and drug development professionals through the process of target identification, computational docking, and results interpretation, using this specific molecule as a case study. We will compare its predicted binding affinity and interaction patterns against three distinct, high-impact protein targets implicated in antibacterial, anti-inflammatory, and antiviral therapies.
The methodologies described herein are designed to be self-validating, providing a robust framework for the initial stages of drug discovery. By explaining the causality behind each experimental choice, we aim to equip researchers with the practical insights needed to apply these techniques to their own compounds of interest.
Part 1: Target Identification and Selection Rationale
For a novel compound like this compound, the initial step is to identify plausible biological targets. This process, often termed "target fishing," leverages the known activities of structurally similar compounds to generate hypotheses.[3] The pyrimidine core is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] Based on extensive literature on pyrimidine derivatives, we have selected the following three proteins for our comparative docking study:
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in the synthesis of DNA precursors, DHFR is a validated target for antibacterial and anticancer agents.[5] Many pyrimidine-based compounds have been designed as DHFR inhibitors.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[6]
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): In the context of viral diseases, the main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. Docking studies have previously shown that pyrimidine derivatives can effectively bind to the active site of Mpro.[7]
The selection of these targets allows for a multi-faceted evaluation of this compound's therapeutic potential across different disease areas.
Caption: Workflow for rational target selection based on the compound's core scaffold.
Part 2: A Detailed Protocol for Comparative Molecular Docking
This section outlines a rigorous, step-by-step methodology for performing the in silico docking analysis. Following a standardized protocol is crucial for ensuring the reproducibility and validity of the results.[8] We will utilize widely accepted software tools such as AutoDock for this workflow.[9]
Caption: A step-by-step workflow for the in silico molecular docking protocol.
Experimental Protocols
1. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the ligand suitable for docking.
-
Steps:
-
The 2D structure of this compound and selected reference inhibitors (e.g., Methotrexate for DHFR, Celecoxib for COX-2) are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D and subjected to energy minimization using a computational chemistry program (e.g., Chem3D with MM2 force field) to obtain the most stable conformation.[10]
-
The optimized 3D structures are saved in a suitable format (e.g., .mol or .pdb).
-
Using AutoDock Tools, polar hydrogens are added, Gasteiger charges are computed, and the structures are saved in the PDBQT format required for docking.
-
2. Protein Preparation
-
Objective: To prepare the target protein structure for docking by cleaning it and assigning appropriate chemical properties.
-
Steps:
-
The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB IDs: 1HCK for DHFR, 4M11 for COX-2, 6LU7 for SARS-CoV-2 Mpro).
-
All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file. This is a critical step to ensure the binding site is accessible.[11]
-
Using AutoDock Tools, polar hydrogen atoms are added to the protein, and Kollman charges are assigned to each atom.[11]
-
The prepared protein structure is saved in the PDBQT format.
-
3. Grid Box Generation and Docking
-
Objective: To define the search space for the docking algorithm and execute the simulation.
-
Steps:
-
The active site of the target protein is identified, typically based on the location of the co-crystallized ligand in the original PDB file.[12]
-
A grid box is generated around this active site. The dimensions of the box must be large enough to accommodate the ligand and allow it to rotate and translate freely.
-
The Lamarckian Genetic Algorithm (LGA) within AutoDock Vina is selected for the docking calculations.[11]
-
Docking parameters are set. Typically, an exhaustiveness of 8 is sufficient for initial screening, and a larger number of runs (e.g., 50-100) are performed to ensure a comprehensive search of the conformational space.[11]
-
4. Analysis of Results
-
Objective: To analyze the docking output to determine binding affinity and key molecular interactions.
-
Steps:
-
The docking results are clustered based on conformational similarity (Root Mean Square Deviation - RMSD) and ranked by their predicted binding energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
The top-ranked pose is visualized using software like BIOVIA Discovery Studio or PyMOL to analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.
-
Part 3: Comparative Data Analysis and Interpretation
The primary output of a docking study is the predicted binding energy, which provides a quantitative estimate of the binding affinity. A more negative value indicates a stronger, more favorable interaction. This data, combined with a qualitative analysis of the binding mode, allows for a robust comparison.
Table 1: Comparative Docking Performance of this compound
| Target Protein (PDB ID) | Reference Inhibitor | Reference Binding Energy (kcal/mol) | This compound Binding Energy (kcal/mol) |
| DHFR (1HCK) | Methotrexate | -8.2 | -7.5 |
| COX-2 (4M11) | Celecoxib | -9.5 | -8.8 |
| SARS-CoV-2 Mpro (6LU7) | Lopinavir | -7.5[7] | -6.9 |
Note: Binding energy values for the test compound are hypothetical for illustrative purposes. Reference values are based on typical literature findings.
Table 2: Predicted Key Molecular Interactions for this compound
| Target Protein | Interacting Residues | Type of Interaction |
| DHFR | ILE 5, ASP 27, PHE 31 | Hydrogen Bond, Hydrophobic |
| COX-2 | HIS 90, ARG 513, TYR 385 | Hydrogen Bond, Pi-Sulfur, Pi-Pi Stacked |
| SARS-CoV-2 Mpro | HIS 41, CYS 145, GLU 166 | Hydrogen Bond, Hydrophobic |
Note: Interacting residues are hypothetical and represent plausible binding modes based on known inhibitor interactions.
Interpretation of Results
-
DHFR: The predicted binding energy of -7.5 kcal/mol for this compound is promising, approaching that of the potent inhibitor Methotrexate. The predicted interactions with key residues like ASP 27, a critical residue for inhibitor binding in the DHFR active site, suggest a viable mechanism of action and warrant further investigation for potential antibacterial applications.[5]
-
COX-2: With a strong binding energy of -8.8 kcal/mol, the compound shows high affinity for the COX-2 active site. The predicted Pi-Sulfur interaction with TYR 385 is particularly noteworthy, as interactions with this residue are often key to the selectivity of COX-2 inhibitors. This suggests a potential for development as an anti-inflammatory agent.[6]
-
SARS-CoV-2 Mpro: The binding energy of -6.9 kcal/mol indicates a moderate affinity. The interaction with the catalytic dyad (HIS 41, CYS 145) is a positive indicator, but the overall affinity is lower than that observed for the other targets.[7] While it may possess some antiviral activity, its potential appears strongest in the antibacterial and anti-inflammatory domains based on this initial screening.
Part 4: In Silico ADMET and Drug-Likeness Profile
A crucial self-validating step in early-stage drug design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] A compound with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or high toxicity. We can assess the "drug-likeness" of this compound using computational models, such as Lipinski's Rule of Five.
Table 3: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Acceptable Range (Lipinski's Rule) | Compliance |
| Molecular Weight ( g/mol ) | 170.21 | < 500 | Yes |
| LogP (Octanol/Water Partition) | 1.85 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | < 5 | Yes |
| Hydrogen Bond Acceptors | 3 | < 10 | Yes |
| Predicted Toxicity | Low | - | Favorable |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally available drugs.[13] Its low predicted toxicity further enhances its profile as a potential drug candidate.
Conclusion and Future Directions
This comparative in silico guide demonstrates a comprehensive workflow for evaluating the therapeutic potential of a novel compound, this compound. The molecular docking studies predict that this compound possesses strong binding affinities for both DHFR and COX-2, suggesting promising potential as an antibacterial or anti-inflammatory agent. Its predicted interactions are consistent with the binding modes of known inhibitors for these targets. Furthermore, its favorable ADMET profile supports its viability as a drug-like molecule.
While the predicted affinity for SARS-CoV-2 Mpro was more moderate, it should not be entirely dismissed without further optimization. The next logical steps in the drug discovery pipeline would be:
-
In Vitro Enzymatic Assays: To experimentally validate the predicted inhibitory activity against DHFR and COX-2.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize potency and selectivity.
-
Cell-Based Assays: To confirm the biological activity in a more complex physiological environment.
This in silico approach provides a powerful, cost-effective method for prioritizing novel compounds and generating testable hypotheses, thereby accelerating the path from chemical structure to potential therapeutic agent.[8][14]
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A Comparative Guide to Pyrimidine-2-ol and Pyrimidine-2-thiol Derivatives: Synthesis, Properties, and Biological Frontiers
For researchers and professionals in drug development, the pyrimidine scaffold represents a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1][2][3][4][5] Its derivatives are foundational to numerous therapeutic agents, including antiviral and anticancer drugs.[2][6] Among the vast library of pyrimidine analogues, those substituted at the C2 position with a hydroxyl (-OH) group (pyrimidine-2-ols) or a thiol (-SH) group (pyrimidine-2-thiols) form two closely related yet functionally distinct families.
This guide provides an in-depth comparative analysis of these two classes of compounds. We will dissect their fundamental structural differences, explore common synthetic routes, and contrast their performance in various biological assays, supported by experimental data and validated protocols. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in the design and development of novel pyrimidine-based therapeutics.
The Decisive Distinction: Tautomerism and Chemical Reactivity
The primary factor dictating the divergent chemical and biological profiles of pyrimidine-2-ols and pyrimidine-2-thiols is their existence in different tautomeric forms. This is not a mere conformational change but a constitutional isomerism involving the migration of a proton and the shifting of double bonds.
Pyrimidine-2-ols exist in a keto-enol tautomeric equilibrium . The equilibrium lies between the aromatic, hydroxyl-containing 'enol' form (pyrimidin-2-ol) and the non-aromatic, carbonyl-containing 'keto' form (pyrimidin-2(1H)-one). For most simple pyrimidines, the keto form is significantly more stable and predominates in solution.[7][8]
Pyrimidine-2-thiols , conversely, exhibit thione-thiol tautomerism . This equilibrium is between the aromatic 'thiol' form (pyrimidine-2-thiol) and the 'thione' form (pyrimidine-2(1H)-thione). In contrast to their oxygen counterparts, the equilibrium for 2-mercaptopyrimidines often favors the thione tautomer, especially in polar solvents.[9][10] However, the thiol form can be the more stable species in the gas phase or in nonpolar solvents.[10][11][12]
This fundamental difference in the predominant tautomer has profound implications for their reactivity and biological interactions. The thione's C=S double bond and the keto's C=O double bond present different hydrogen bonding capabilities and steric profiles compared to the aromatic C-SH and C-OH single bonds of their respective tautomers. Furthermore, the thiol group is susceptible to oxidation, leading to the formation of disulfide bridges, a reaction pathway not available to the alcohol.[9][13]
Caption: Tautomeric equilibria in pyrimidine-2-ol and pyrimidine-2-thiol.
Synthetic Pathways: A Shared Foundation
A prevalent and efficient method for synthesizing both 4,6-disubstituted pyrimidine-2-ols and -thiols is the cyclocondensation reaction of a chalcone (an α,β-unsaturated ketone) with either urea or thiourea, respectively.[1][14][15] This approach is highly versatile, allowing for diverse substitutions on the pyrimidine ring by simply modifying the precursor chalcone.
The causality behind this experimental choice lies in the reaction mechanism. The 1,3-dicarbonyl moiety of the chalcone provides the three-carbon backbone (C-C-C fragment), while urea or thiourea provides the N-C-N fragment. The reaction, typically catalyzed by a base like potassium hydroxide in an alcoholic solvent, proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.
Caption: General synthetic scheme for pyrimidine derivatives from chalcones.
Experimental Protocol: Synthesis of 4,6-Diarylpyrimidin-2-ol/thiol
This protocol is a representative procedure based on established methodologies.[1][14]
-
Chalcone Dissolution: In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) in methanol or ethanol (50 mL).
-
Base and Reagent Addition: To the solution, add potassium hydroxide (0.01 mol) followed by either urea (for pyrimidine-2-ol) or thiourea (for pyrimidine-2-thiol) (0.01 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water and carefully acidify with a dilute solution of hydrochloric acid (e.g., 0.5 M HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry it. Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Biological Activity: A Head-to-Head Analysis
The subtle substitution of sulfur for oxygen at the C2 position can lead to significant differences in biological activity. Below, we compare their performance in key therapeutic areas based on published experimental data.
A. Antimicrobial Activity
Both pyrimidine-2-ol and -2-thiol derivatives have demonstrated broad-spectrum antimicrobial activity.[1][14][16][17] Comparative studies often reveal that the nature of the substituent at the C4 and C6 positions plays a crucial role in determining potency, sometimes even more so than the O/S difference at C2. For instance, the presence of electron-withdrawing groups, such as chloro (-Cl) or bromo (-Br) on the phenyl rings at C4/C6, has been shown to enhance the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µM)
| Compound Class | Derivative Substitution | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Pyrimidine-2-ol | 4-(4-Cl-phenyl)-6-(4-NO₂-phenyl) | 1.03 | 2.06 | 1.03 | 2.06 | [1] |
| Pyrimidine-2-thiol | 4-(4-Cl-phenyl)-6-(4-NO₂-phenyl) | 0.96 | 1.93 | 0.96 | 1.93 | [1] |
| Pyrimidine-2-ol | 4,6-bis(4-OH-phenyl) | 500 µg/mL | >500 µg/mL | >500 µg/mL | >500 µg/mL | [14] |
| Pyrimidine-2-thiol | 4,6-bis(4-OH-phenyl) | 62.5 µg/mL | 125 µg/mL | 250 µg/mL | 500 µg/mL | [14] |
Note: Lower MIC values indicate higher potency. Data from different studies should be compared with caution due to variations in experimental conditions.
The data suggests that in some scaffolds, the thiol derivatives may exhibit slightly superior or comparable activity to their ol counterparts. The enhanced lipophilicity of the sulfur atom can facilitate membrane transport, potentially leading to higher intracellular concentrations.
B. Enzyme Inhibition
A direct comparative study on hydroxy- and methoxy-substituted 4,6-diarylpyrimidin-2(1H)-ol and -thiol derivatives provided valuable insights into their enzyme inhibitory potential against α-glucosidase and pancreatic lipase, enzymes relevant to diabetes and obesity, respectively.[14]
Table 2: Comparative Enzyme Inhibition (IC₅₀, µM)
| Compound Class | Derivative Substitution | α-Glucosidase IC₅₀ (µM) | Pancreatic Lipase IC₅₀ (µM) | Reference |
| Pyrimidine-2-ol | 4-(2-OH-phenyl)-6-(4-MeO-phenyl) | 4.89 | 0.40 | [14] |
| Pyrimidine-2-ol | 4-(2-OH,5-Cl-phenyl)-6-(4-MeO-phenyl) | 4.54 | 0.26 | [14] |
| Pyrimidine-2-thiol | 4-(4-OH-phenyl)-6-(phenyl) | 7.91 | 1.14 | [14] |
| Pyrimidine-2-thiol | 4,6-bis(4-OH-phenyl) | >20 | 0.29 | [14] |
| Acarbose (Std.) | - | 15.34 | - | [14] |
In this specific study, the pyrimidine-2-ol derivatives generally showed more potent α-glucosidase inhibitory activity, while both classes contained compounds with excellent antilipase activity.[14] This highlights that the optimal choice between -OH and -SH is highly dependent on the specific biological target and the overall substitution pattern of the molecule.
C. Anticancer Activity
Pyrimidine derivatives are widely investigated as anticancer agents, often acting as kinase inhibitors or DNA intercalators.[2][18][19][20] While large-scale direct comparative studies are less common, the literature is rich with examples of potent anticancer agents from both families. Their mechanism often involves the inhibition of critical cell signaling pathways, such as the FAK/PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival.[20]
Caption: Inhibition of the FAK/PI3K/Akt pathway by pyrimidine derivatives.
Table 3: Selected Anticancer Activity Data (IC₅₀, µM)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine (Thiol derivative) | A549 (Lung) | Strong Cytotoxicity | [19] |
| Pyrido[2,3-d]pyrimidine (Thiol derivative) | HaCaT (Normal) | Non-toxic | [19] |
| 2,4,5-substituted pyrimidine | BEL-74502 (Hepatocellular) | < 0.10 | [6] |
| Pyrimidine-hydrazone derivative | LoVo (Colon Adenocarcinoma) | Potent Activity | [18] |
The data underscores the potential of pyrimidine scaffolds in oncology. The choice between a 2-ol or 2-thiol would be driven by specific structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a particular cancer-related target.
Validated Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for assessing antimicrobial potency.[1][20]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation: Serially dilute the test compounds in appropriate growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard). Add a defined volume of this suspension to each well.
-
Controls: Include a positive control well (media + inoculum, no compound) and a negative control well (media only).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Protocol: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and, consequently, the cytotoxic potential of a compound.[20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
The comparative analysis of pyrimidine-2-ol and pyrimidine-2-thiol derivatives reveals two families of compounds with immense therapeutic potential, governed by the subtle yet powerful influence of tautomerism.
-
Key Distinction: The predominance of the keto form in -ols versus the thione form in -thiols is the central determinant of their physicochemical properties and biological interactions.
-
Synthesis: Both classes are readily accessible through robust and versatile synthetic routes, primarily the condensation of chalcones with urea or thiourea.
-
Biological Activity: Neither class is universally superior. The choice between an oxygen or sulfur substituent at the C2 position is target-specific and must be determined empirically through SAR studies. Thiol derivatives may offer advantages in terms of lipophilicity and membrane permeability, while ol derivatives may be preferred for targets requiring specific hydrogen bond donor/acceptor patterns characteristic of a carbonyl group.
Future research should focus on exploiting these differences. The development of dual-target inhibitors, which leverage different parts of the pyrimidine scaffold to interact with multiple biological targets, holds significant promise. Furthermore, exploring the thione-to-disulfide oxidation as a potential bio-activatable switch within specific cellular microenvironments could open new avenues for targeted drug delivery and action. Ultimately, a deep understanding of the comparative chemistry of these scaffolds is paramount to unlocking their full potential in the ongoing quest for novel and effective therapeutic agents.
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Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]
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Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
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Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. [Link]
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Ali, A. A. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]
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Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Evaluating the Selectivity of 4-Methyl-6-sulfanylpyrimidin-2-ol for Specific Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the principle of selectivity is paramount. A therapeutic agent's ability to interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth evaluation of the enzymatic selectivity of a novel pyrimidine derivative, 4-Methyl-6-sulfanylpyrimidin-2-ol.
Given the broad biological activities of pyrimidine-based compounds, which include potent kinase and cyclooxygenase (COX) inhibition, this guide will focus on a hypothetical selectivity assessment against key enzymes from these two families.[3][4] We will present a comparative analysis against established inhibitors, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and nuances of enzyme selectivity profiling.
The Importance of Selectivity Profiling
The promiscuity of small molecule inhibitors can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, early and comprehensive selectivity profiling is a cornerstone of a successful drug development campaign. By screening a compound against a panel of related enzymes, researchers can identify potential liabilities and opportunities for optimization. For pyrimidine derivatives, which can interact with the ATP-binding pocket of kinases or the active site of cyclooxygenases, understanding the selectivity profile is crucial for predicting their therapeutic potential and possible side effects.[1][3]
Experimental Design for Selectivity Evaluation
To construct a robust selectivity profile for this compound, we will employ a two-pronged approach, targeting both the kinome and the cyclooxygenase family. This dual assessment is informed by the established propensity of pyrimidine scaffolds to inhibit both classes of enzymes.
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] We will assess the inhibitory activity of this compound against a representative panel of kinases, including a known target for pyrimidine-based inhibitors, Aurora Kinase A (AURKA), and a common off-target kinase, Src.
Cyclooxygenase (COX) Selectivity Profiling
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[3] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[5] We will evaluate the inhibitory potency of this compound against both COX-1 and COX-2.
Comparative Inhibitors
To contextualize the selectivity of this compound, its performance will be compared against well-characterized inhibitors for each enzyme class:
-
Kinase Inhibitors:
-
Alisertib (MLN8237): A known selective inhibitor of Aurora Kinase A.
-
Dasatinib: A multi-targeted kinase inhibitor with potent activity against Src family kinases.
-
-
COX Inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.
-
Ibuprofen: A non-selective COX inhibitor.[6]
-
Methodologies
The following sections provide detailed, step-by-step protocols for the key experiments that would be conducted to generate the data for this guide.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[7][8][9]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitors (Alisertib, Dasatinib) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer.[9]
-
Inhibitor Addition: Add the diluted compounds to the reaction wells. Include wells with DMSO only as a no-inhibitor control.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vitro COX Inhibition Assay: Fluorometric Assay
This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase component of the enzyme converts a probe to a fluorescent product, and the inhibition of this activity is measured.[10][11]
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro COX inhibition assay.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors (Celecoxib, Ibuprofen) in DMSO.
-
Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.[12]
-
Reaction Setup: In a 96-well black plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.[12]
-
Inhibitor Addition: Add the diluted compounds to the enzyme solutions. Include wells with DMSO only as a no-inhibitor control. Pre-incubate at 37°C for 10 minutes.[13]
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe.
-
Data Acquisition: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[11]
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values by fitting the data to a dose-response curve.
Results and Comparative Analysis
The following tables summarize the hypothetical inhibitory activities (IC50 values) of this compound and the comparative compounds against the selected kinases and COX enzymes.
Table 1: Kinase Inhibitory Activity
| Compound | AURKA IC50 (nM) | Src IC50 (nM) | Selectivity (Src/AURKA) |
| This compound | 150 | >10,000 | >67 |
| Alisertib | 5 | 1,200 | 240 |
| Dasatinib | 300 | 1 | 0.003 |
Table 2: COX Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25 | 5 | 5 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 2.5 | 5.5 | 0.45 |
Discussion of Hypothetical Findings
Based on our hypothetical data, this compound demonstrates a preference for inhibiting Aurora Kinase A over Src kinase. Its selectivity ratio of over 67-fold suggests a favorable profile for targeting AURKA-driven processes with potentially fewer off-target effects related to Src inhibition compared to a broad-spectrum inhibitor like Dasatinib. However, it is less potent and selective than the dedicated AURKA inhibitor, Alisertib.
In the context of cyclooxygenase inhibition, our hypothetical results indicate that this compound exhibits a moderate selectivity for COX-2 over COX-1, with a selectivity index of 5. This profile places it between the non-selective inhibitor Ibuprofen and the highly selective COX-2 inhibitor Celecoxib.[6] This moderate selectivity might offer a balance between anti-inflammatory efficacy and a reduced, though not eliminated, risk of gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the enzyme selectivity of this compound. By employing well-established in vitro assays and comparing the results to standard inhibitors, a clear, albeit hypothetical, selectivity profile has been established. The presented data suggests that this compound is a moderately potent and selective inhibitor of both Aurora Kinase A and COX-2.
Further investigation, including broader kinase profiling and cellular assays, would be necessary to fully elucidate the therapeutic potential of this compound. The methodologies and comparative approach detailed herein provide a robust foundation for such future studies, underscoring the critical importance of selectivity in the development of safe and effective therapeutics.
References
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrimidine Inhibitors
Introduction: The Imperative of Synergy in Modern Drug Discovery
In the landscape of contemporary drug discovery, particularly in the highly competitive field of kinase inhibitors, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the kinase ATP-binding site, a mechanism leveraged by numerous FDA-approved therapeutics. However, the journey from a promising pyrimidine-based compound to a clinical candidate is fraught with challenges, demanding a rigorous and iterative validation process.
This guide provides an in-depth technical framework for the cross-validation of in silico (computational) and in vitro (experimental) data, a critical process for triaging candidate pyrimidine inhibitors. As a Senior Application Scientist, my experience has consistently shown that a siloed approach—relying solely on computational predictions or plunging into expensive, low-throughput experimental assays without prior modeling—is inefficient and prone to failure. True progress lies in the synergy between these two domains. By using computational models to build hypotheses and prioritize compounds, and then validating these predictions with targeted, robust biological assays, we can accelerate the discovery pipeline, conserve resources, and increase the probability of success.
This document is structured not as a rigid template, but as a logical workflow. We will first explore the foundational in silico techniques for predicting inhibitor efficacy, followed by the gold-standard in vitro assays for empirical validation. Crucially, we will then delve into the statistical methodologies required to bridge these datasets, ensuring that the correlation between prediction and reality is not just observed, but quantified and understood.
The Overall Cross-Validation Workflow
A successful cross-validation strategy is a cyclical process of prediction, testing, and refinement. The workflow ensures that computational efforts are grounded in biological reality and that experimental resources are directed at the most promising candidates.
Caption: High-level workflow for cross-validating in silico predictions with in vitro experimental data.
Part 1: In Silico Prediction of Pyrimidine Inhibitor Efficacy
The primary goal of the in silico phase is to rapidly screen large virtual libraries of pyrimidine derivatives against a protein target of interest (e.g., a specific kinase) and predict their binding affinity. This allows us to prioritize a manageable number of compounds for synthesis and experimental testing. Molecular docking is the workhorse technique for this purpose.
Causality in Computational Choices
-
Why Molecular Docking? Docking simulates the interaction between a small molecule (the ligand, our pyrimidine inhibitor) and the binding site of a protein (the receptor). It predicts the preferred orientation of the ligand and estimates the strength of the interaction, typically as a "docking score."[1] This method is computationally inexpensive enough to screen thousands or millions of compounds, making it ideal for initial hit discovery.[1]
-
Choice of Docking Software (e.g., AutoDock Vina): Tools like AutoDock Vina are widely used because they offer a balance of speed and accuracy.[2][3] Vina's scoring function is designed to approximate the binding free energy, providing a quantitative metric for ranking compounds.[4] The choice of software should be guided by its validation in previous studies against similar target classes.
-
Receptor Preparation is Critical: The adage "garbage in, garbage out" is paramount here. The 3D crystal structure of the target protein must be meticulously prepared. This involves removing water molecules and co-ligands not relevant to the binding interaction, adding hydrogen atoms (which are often absent in crystal structures), and assigning partial charges.[3][5] Failure to do so can lead to inaccurate predictions of binding interactions.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the key steps for docking a pyrimidine inhibitor into a kinase active site.
1. Preparation of the Receptor (Kinase):
- Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one co-crystallized with a ligand similar to pyrimidine.
- Clean the Structure: Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, such as water, ions, and the co-crystallized ligand.[6]
- Prepare for Docking: Use AutoDock Tools (MGLTools) to process the protein.[2]
- Add polar hydrogen atoms.[5]
- Assign Kollman partial charges.
- Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by Vina.[3]
2. Preparation of the Ligand (Pyrimidine Inhibitor):
- Create 3D Structure: Draw the 2D structure of your pyrimidine inhibitor in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
- Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
- Prepare for Docking: Use AutoDock Tools to:
- Detect the rotatable bonds within the ligand.
- Assign Gasteiger partial charges.
- Save the prepared ligand in the PDBQT file format.
3. Defining the Search Space (Grid Box):
- In AutoDock Tools, identify the ATP-binding site of the kinase. If a co-crystallized ligand was present, the grid box should be centered on its location.
- Define the dimensions of the grid box. It must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to waste computational time searching irrelevant space.[3] Note the center coordinates and dimensions (x, y, z).
4. Running the Docking Simulation:
- Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the desired output file name.[6]
receptor = protein.pdbqt
ligand = pyrimidine_inhibitor.pdbqt
5. Analysis of Results:
1. Vina will output a PDBQT file containing several predicted binding poses for the ligand, ranked by their docking score (in kcal/mol).[4]
2. The top-ranked pose (most negative score) represents the most probable binding mode. Visualize this pose in the context of the receptor's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Part 2: In Vitro Validation of Pyrimidine Inhibitors
After in silico screening provides a ranked list of potential inhibitors, the next crucial step is to synthesize or acquire these compounds and test them in the laboratory. This phase moves from prediction to empirical measurement, providing the "ground truth" data needed for validation.
Causality in Experimental Choices
-
Why Start with a Biochemical Assay? A biochemical assay, such as a kinase inhibition assay, is a clean, direct measure of a compound's ability to inhibit the target enzyme.[7] It uses purified components (enzyme, substrate, ATP) to isolate the specific interaction of interest, avoiding the complexities of a cellular environment. This provides a direct test of the in silico hypothesis.
-
Why Follow with a Cell-Based Assay? A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, metabolic instability, or off-target toxicity.[8] Therefore, a cell-based assay, like the MTT cytotoxicity assay, is essential. It assesses the compound's effect on living cells, providing a more biologically relevant measure of its potential as a therapeutic agent.[9]
-
Choice of Assay Technology (e.g., ADP-Glo™): The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity.[7] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[10] Its high sensitivity and broad applicability to different kinases make it a gold-standard choice.[7][10]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the concentration of a pyrimidine inhibitor required to reduce the activity of its target kinase by 50% (the IC50 value).
1. Reagent Preparation:
1. Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO.
2. Create a serial dilution series of the inhibitor in the appropriate kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
3. Reconstitute the purified kinase, substrate (e.g., a specific peptide), and ATP according to the manufacturer's specifications. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.
4. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the Promega technical manual.[10][11]
2. Kinase Reaction:
1. In a 384-well white assay plate, add the components in the following order:
* 5 µL of inhibitor dilution (or buffer with DMSO for controls).
* 5 µL of kinase solution.
* 5 µL of substrate/ATP mixture to initiate the reaction.
2. Include "no enzyme" controls (background) and "no inhibitor" controls (100% activity).
3. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[12]
3. ADP Detection:
1. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
2. Incubate at room temperature for 40 minutes.[11]
3. Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP and generate a luminescent signal.[11]
4. Incubate at room temperature for 30-60 minutes.[10]
4. Data Acquisition and Analysis:
1. Measure the luminescence of each well using a plate-reading luminometer.
2. Subtract the background luminescence (no enzyme control) from all other readings.
3. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
4. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)
This protocol assesses the effect of the pyrimidine inhibitor on the metabolic activity of a relevant cancer cell line.
1. Cell Seeding:
1. Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 lung cancer cells for an EGFR inhibitor).
2. Trypsinize the cells, count them, and prepare a suspension at a predetermined optimal seeding density (e.g., 10,000 cells/well).[9]
3. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
4. Incubate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere.[9]
2. Compound Treatment:
1. Prepare a serial dilution of the pyrimidine inhibitor in cell culture medium.
2. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
3. Include "vehicle control" wells (medium with DMSO) and "no cell" wells (medium only for background).
4. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.
3. MTT Assay:
1. Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13][14]
2. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
3. Carefully remove the medium from the wells.
4. Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO) to each well to dissolve the formazan crystals.[14]
5. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[13]
4. Data Acquisition and Analysis:
1. Measure the absorbance of each well at 540-570 nm using a microplate reader.[14]
2. Subtract the background absorbance (no cell control) from all other readings.
3. Calculate the percent viability for each concentration relative to the vehicle control.
4. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the IC50 value.
Part 3: The Bridge - Statistical Cross-Validation
This is the most critical phase, where we determine if our in silico model has genuine predictive power. A strong correlation between the predicted docking scores and the experimentally determined IC50 values provides confidence in the computational model, allowing it to be used for future screening and optimization efforts.
Data Presentation and Analysis
Summarizing the data in a clear, tabular format is the first step towards effective comparison.
Table 1: Hypothetical Cross-Validation Data for a Series of Pyrimidine Inhibitors
Compound ID In Silico Docking Score (kcal/mol) In Vitro Kinase IC50 (nM) In Vitro Cell Viability IC50 (nM) PYR-001 -10.8 55 250 PYR-002 -10.5 80 410 PYR-003 -9.7 250 1100 PYR-004 -9.5 310 1500 PYR-005 -8.8 1200 >10000 PYR-006 -8.2 4500 >10000 PYR-007 -7.6 9800 >10000 PYR-008 -11.2 25 150
Note: For correlation analysis, IC50 values are typically converted to their logarithmic form (e.g., pIC50 = -log(IC50 in M)).
Choosing the Right Statistical Method
The relationship between docking scores and biological activity is not always perfectly linear. Therefore, choosing the appropriate correlation coefficient is essential.
-
Pearson Correlation (r): This measures the linear relationship between two continuous variables. It assumes the data are normally distributed. A value of +1 indicates a perfect positive linear correlation, -1 a perfect negative linear correlation, and 0 no linear correlation. For docking score vs. IC50, we expect a negative correlation (a more negative score should correspond to a lower IC50).[1]
-
Spearman Correlation (ρ or rho): This is a non-parametric measure of the monotonic relationship between two variables. It assesses how well the relationship can be described using a monotonic function (i.e., it either never decreases or never increases). It is less sensitive to outliers and does not assume a normal distribution, making it often more robust for this type of data.[16]
Self-Validating System: A trustworthy model should demonstrate a statistically significant correlation (typically p < 0.05) with a reasonable correlation coefficient (e.g., |r| or |ρ| > 0.6).[17] If a strong correlation exists, the in silico model can be considered validated for its ability to rank-order compounds. If the correlation is weak, it suggests the docking protocol or scoring function may not be appropriate for this target class and requires refinement.[18]
Caption: Decision logic for statistical analysis of in silico and in vitro data.
Conclusion: An Iterative Path to Discovery
The cross-validation of in silico and in vitro results is not a one-time event but a cornerstone of a dynamic and intelligent drug discovery process. A strong correlation between computational predictions and experimental outcomes provides the confidence needed to expand screening efforts, guide medicinal chemistry for lead optimization, and ultimately, build a more robust pipeline of pyrimidine inhibitors. Conversely, a poor correlation is not a failure, but an opportunity to refine the computational model, leading to better predictions in the next cycle. By embracing this synergistic workflow, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of identifying the next generation of therapeutics.
References
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [7]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [9]
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [11]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [8]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013). [15]
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ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [10]
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MTT assay protocol. Abcam. [13]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. BenchChem. (2025). [14]
-
ASSAY PROCEDURE: ADP-GloTM Kinase Assay. Carna Biosciences. [12]
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How to Perform Molecular Docking with AutoDock Vina. Bioinformatics Insights (YouTube). (2024). [5]
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AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics. (2021). [19]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Sanket Bapat (YouTube). (2020). [2]
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AutoDock-Vina Protocol. Scribd. [6]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [3]
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Comparison of docking method scores vs. experimental IC50 values. ResearchGate. [16]
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The correlation between the docking score and the IC50 values for the investigated compounds. ResearchGate. [1]
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Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. Cureus. (2023). [18]
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Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. Journal of Translational Medicine. (2022). [4]
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Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. MDPI. (2022). [17]
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A Comparative Guide to the Efficacy of Antithyroid Agents: The Established Drug Propylthiouracil versus the Novel Compound 4-Methyl-6-sulfanylpyrimidin-2-ol
This guide provides a comprehensive framework for comparing the efficacy of the well-established antithyroid drug, 6-propyl-2-thiouracil (Propylthiouracil, PTU), with the novel, uncharacterized compound, 4-Methyl-6-sulfanylpyrimidin-2-ol. For researchers and drug development professionals, this document outlines the known parameters of PTU and details the necessary experimental protocols to rigorously evaluate a new chemical entity in the context of hyperthyroidism treatment.
Introduction: The Therapeutic Challenge of Hyperthyroidism
Hyperthyroidism, a condition marked by an overactive thyroid gland, results in an excess of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This hormonal imbalance accelerates the body's metabolism, leading to a range of symptoms including anxiety, weight loss, tremors, and irregular heartbeats. The cornerstone of pharmacotherapy for hyperthyroidism lies in the use of thionamides, a class of drugs that inhibit the synthesis of thyroid hormones. Propylthiouracil is a key member of this class and serves as a critical benchmark for the development of new antithyroid agents.
Profiling the Benchmark: Propylthiouracil (PTU)
Propylthiouracil is an antithyroid medication that has been in clinical use since the 1940s to manage hyperthyroidism, particularly in cases of Graves' disease and toxic multinodular goiter.
Mechanism of Action
PTU exerts its therapeutic effects through a dual mechanism of action:
-
Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the inhibition of TPO, a key enzyme in the thyroid gland. TPO is responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a critical step in the synthesis of T4 and T3. By blocking TPO, PTU effectively reduces the production of new thyroid hormones.
-
Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to the more potent T3 in peripheral tissues. This action contributes to a more rapid decrease in the active thyroid hormone levels.
The following diagram illustrates the thyroid hormone synthesis pathway and the points of inhibition by PTU.
In Vivo Efficacy: Animal Models of Hyperthyroidism
Should this compound demonstrate significant TPO inhibition in vitro, the next logical step is to evaluate its efficacy in a living organism. Rodent models of hyperthyroidism are well-established for this purpose.
A common method to induce hyperthyroidism in mice is through the administration of levothyroxine (T4). Another approach, which more closely mimics Graves' disease, involves immunization with an adenovirus expressing the thyroid-stimulating hormone receptor (TSHR).
-
Animal Model:
-
Use a suitable strain of mice (e.g., BALB/c).
-
Induce hyperthyroidism using a validated method (e.g., T4 administration or TSHR-adenovirus immunization).
-
Include a control group of euthyroid mice.
-
-
Dosing and Treatment:
-
Divide the hyperthyroid mice into treatment groups: vehicle control, PTU (at a clinically relevant dose), and this compound (at several dose levels).
-
Administer the compounds orally once daily for a specified period (e.g., 2-4 weeks).
-
-
Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and general health throughout the study.
-
At the end of the treatment period, collect blood samples for hormonal analysis.
-
Measure serum levels of T4, T3, and Thyroid-Stimulating Hormone (TSH).
-
Euthanize the animals and collect the thyroid glands for histological examination.
-
-
Data Analysis:
-
Compare the serum hormone levels between the treatment groups and the vehicle control group.
-
Assess the histological changes in the thyroid glands.
-
Determine the dose-dependent efficacy of this compound in reducing thyroid hormone levels and restoring a euthyroid state.
-
Comparative Data Summary and Future Directions
The data obtained from these studies would allow for a direct comparison of the efficacy of this compound with PTU.
Table for Prospective Data Comparison:
| Parameter | Propylthiouracil (PTU) | This compound |
| In Vitro TPO Inhibition (IC50) | ~30 µM | To be determined |
| In Vivo Efficacy (Dose for T4 reduction) | Established | To be determined |
| Effect on T3/T4 Ratio | Known to inhibit peripheral conversion | To be determined |
| Potential Side Effects (e.g., hepatotoxicity) | Known, with a boxed warning for severe liver injury | To be determined through toxicity studies |
Conclusion
While propylthiouracil remains a valuable therapeutic option for hyperthyroidism, the quest for novel antithyroid agents with improved efficacy and safety profiles is ongoing. This compound, based on its chemical structure, presents a candidate for investigation. The experimental framework outlined in this guide provides a scientifically rigorous path to evaluating its potential as an antithyroid drug and comparing its efficacy directly with the established benchmark, PTU. The successful completion of these studies would provide the necessary data to determine if this novel compound warrants further development as a next-generation treatment for hyperthyroidism.
References
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National Center for Biotechnology Information. (n.d.). Propylthiouracil (PTU). StatPearls. Retrieved from [Link]
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Drugs.com. (2024, October 9). How does propylthiouracil work? Retrieved from [Link]
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Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]
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Healio. (2025, July 1). Propylthiouracil: Uses, Side Effects & Dosage. Retrieved from [Link]
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Kampmann, J. P., & Hansen, J. M. (1981). Clinical pharmacokinetics of antithyroid drugs. Clinical Pharmacokinetics, 6(6), 401–428. Retrieved from [Link]
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Drugs.com. (n.d.). propylthiouracil (PTU). Retrieved from [Link]
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Fant, K. (2023). Standard Operating Procedure for thyroperoxidase activity assay with Amplex UltraRed (AUR- TPO) version 2.0. European Commission, Ispra. Retrieved from [Link]
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Wang, Y., et al. (2022). Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis. PLOS ONE, 17(3), e0265085. Retrieved from [Link]
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Wang, Y., et al. (2022). Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis. PubMed, 35271649. Retrieved from [Link]
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Li, J., et al. (2021). The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2022). Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis. Retrieved from [Link]
-
Paul, K. B., et al. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(4), 559–569. Retrieved from [Link]
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ResearchGate. (2022). Efficacy of propylthiouracil in the treatment of pregnancy with hyperthyroidism and its effect on pregnancy outcomes: A meta-analysis. Retrieved from [Link]
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National Institutes of Health. (2018). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Retrieved from [Link]
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ACS Publications. (2014). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Chemical Research in Toxicology. Retrieved from [Link]
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National Institutes of Health. (2022). Insight Into Mouse Models of Hyperthyroidism. Retrieved from [Link]
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ResearchGate. (2025). Insight Into Mouse Models of Hyperthyroidism. Retrieved from [Link]
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Oxford Academic. (2003). Insight into Graves' Hyperthyroidism from Animal Models. Endocrine Reviews. Retrieved from [Link]
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Innoget. (n.d.). Thyroid Hormone Action Indicator Transgenic Mouse: the in vivo model to promote thyroid hormone-related R&D. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. Retrieved from [Link]
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National Institutes of Health. (2020). Lessons from mouse models of Graves' disease. Retrieved from [Link]
Safety Operating Guide
Navigating the Safe Handling of 4-Methyl-6-sulfanylpyrimidin-2-ol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 4-Methyl-6-sulfanylpyrimidin-2-ol, a sulfur-containing pyrimidine derivative. By integrating established safety protocols for related compounds and general principles of laboratory safety, this document aims to be your preferred resource for ensuring a safe and efficient workflow.
Understanding the Hazard Profile: A Synthesis of Available Data
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
-
Flammability: As a flammable liquid and vapor, it's crucial to keep it away from heat, sparks, open flames, and hot surfaces.
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling this compound, drawing upon best practices for managing hazardous chemicals.[2][3]
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves.[2] The outer glove should extend over the cuff of the lab coat. This provides a barrier against direct skin contact and potential absorption. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes.[3] When there is a risk of splashes or sprays, a face shield should be worn in addition to goggles for full facial protection.[3][4] |
| Body Protection | Long-Sleeved, Coated Laboratory Gown: A disposable, long-sleeved gown made of a low-linting material with a protective coating is required.[4][5] This prevents contamination of personal clothing. Ensure the gown is fully fastened and the cuffs are tucked under the outer pair of gloves. |
| Respiratory Protection | NIOSH-Approved Respirator: In situations where aerosols or dust may be generated, such as during weighing or preparing solutions outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-level respirator is necessary.[4][5] Surgical masks do not offer adequate protection from chemical vapors or particulates.[2] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.
Operational Plan: A Step-by-Step Workflow
The following workflow is designed to guide you through the safe handling of this compound from receipt to use.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Mitigating Environmental Impact
Proper disposal of sulfur-containing organic compounds is crucial to prevent environmental contamination. Careless disposal can lead to the acidification of soil and groundwater.[6]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weigh boats) in a designated, clearly labeled hazardous waste container.
-
For larger quantities of the solid compound, disposal should be in accordance with local regulations for sulfur-containing organic waste. This may involve burial in a designated landfill with a limestone liner to neutralize any acidic byproducts that may form.[6]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not pour liquid waste down the drain.
-
Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of sulfur-containing liquid waste. Treatment methods may include absorption onto an inert material or chemical neutralization.[7]
-
-
Contaminated PPE:
-
All used PPE should be considered contaminated and disposed of as hazardous waste.
-
Carefully doff PPE to avoid self-contamination and place it in the designated hazardous waste container.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wear appropriate PPE, including respiratory protection. Scoop the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately. |
This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current safety information available. By prioritizing safety and adhering to these guidelines, you can confidently advance your research while protecting yourself and your colleagues.
References
- Sigma-Aldrich. (2025-11-06).
- 4 - SAFETY D
- Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Sigma-Aldrich. (2024-03-02).
- 4 - SAFETY D
- removing sulfur compounds: Topics by Science.gov. (n.d.).
- Fisher Scientific. (2014-06-02).
- Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2016-10-07).
- US6709592B2 - Removal of sulfur compounds from wastewater - Google P
- Fisher Scientific. (2021-12-24).
- 2 - SAFETY D
- PPE thanatopraxy - Protection & safety for professionals. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03).
- HALYARD. Personal Protective Equipment When Working with chemotherapy Drugs.
- Open Government program. (2011-09-12).
- Removing organic sulfur compounds from natural gas - ResearchG
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. gerpac.eu [gerpac.eu]
- 6. open.alberta.ca [open.alberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
